molecular formula C10H7ClS B1589866 2-(4-Chlorophenyl)thiophene CAS No. 40133-23-1

2-(4-Chlorophenyl)thiophene

Cat. No.: B1589866
CAS No.: 40133-23-1
M. Wt: 194.68 g/mol
InChI Key: QJEWBNFDFWXRLR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)thiophene is a useful research compound. Its molecular formula is C10H7ClS and its molecular weight is 194.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEWBNFDFWXRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474946
Record name 2-(4-chlorophenyl)thiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40133-23-1
Record name 2-(4-Chlorophenyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40133-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-chlorophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 2-(4-Chlorophenyl)thiophene: A Keystone for Advanced Material and Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenyl)thiophene stands as a pivotal heterocyclic building block in the synthesis of a wide array of functional organic materials and pharmacologically active agents.[1] Its unique electronic properties, stemming from the interplay between the electron-rich thiophene ring and the electronegative chlorophenyl substituent, make it a molecule of significant interest. A thorough understanding of its three-dimensional structure at the atomic level is paramount for the rational design of next-generation materials and therapeutics. This guide provides a comprehensive overview of the methodologies and scientific reasoning required to determine and analyze the crystal structure of 2-(4-Chlorophenyl)thiophene. While a definitive single-crystal X-ray diffraction study for this specific compound is not prominently available in the public domain as of this writing, this document outlines the critical experimental and computational workflows necessary for its elucidation. We will delve into the established synthetic protocols, robust characterization techniques, and the theoretical underpinnings that inform our understanding of its potential solid-state architecture.

Introduction: The Significance of 2-(4-Chlorophenyl)thiophene

The fusion of a thiophene heterocycle with a substituted phenyl ring gives rise to a class of compounds with remarkable versatility. Thiophene itself is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] The addition of a 4-chlorophenyl group introduces a degree of steric bulk and alters the electronic landscape of the thiophene ring, influencing intermolecular interactions such as π-π stacking and halogen bonding. These non-covalent interactions are the primary determinants of the crystal packing and, consequently, the material's bulk properties, including solubility, melting point, and charge transport characteristics. In the realm of drug development, understanding the precise conformation and potential for intermolecular interactions is crucial for predicting binding affinities to biological targets.

Synthesis and Purification: The Gateway to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material. Several synthetic routes to 2-arylthiophenes have been established, with the Suzuki-Miyaura cross-coupling reaction being one of the most robust and widely adopted methods.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol offers high yields and excellent functional group tolerance. The causality behind this choice lies in the mild reaction conditions and the commercial availability of the starting materials.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromothiophene (1.0 eq.), 4-chlorophenylboronic acid (1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.).

  • Solvent and Base: Add a degassed solvent mixture, typically toluene and ethanol, and an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃). The base is crucial for the activation of the boronic acid.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to yield pure 2-(4-Chlorophenyl)thiophene.

Characterization of the Synthesized Compound

Prior to crystallization attempts, the purity and identity of the synthesized 2-(4-Chlorophenyl)thiophene must be unequivocally confirmed.

Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessmentAromatic protons of the thiophene and chlorophenyl rings with characteristic chemical shifts and coupling constants.
¹³C NMR Confirmation of the carbon skeletonDistinct signals for each carbon atom in the molecule.
Mass Spectrometry Determination of molecular weightA molecular ion peak corresponding to the exact mass of C₁₀H₇ClS.
FT-IR Spectroscopy Identification of functional groupsCharacteristic vibrational bands for C-H, C=C, C-S, and C-Cl bonds.

The Path to a Crystal Structure: From Molecule to Lattice

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The methodology is as much an art as it is a science, relying on a systematic exploration of crystallization conditions.

Experimental Workflow for Crystallization and Structure Determination

The following workflow provides a logical progression for obtaining and analyzing the crystal structure.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction & Analysis synthesis High-Purity Synthesis (Suzuki Coupling) purification Chromatographic Purification synthesis->purification characterization Spectroscopic Confirmation (NMR, MS) purification->characterization screening Solvent Screening & Method Selection characterization->screening growth Controlled Evaporation, Vapor Diffusion, etc. screening->growth harvesting Crystal Selection & Mounting growth->harvesting xray Single-Crystal X-ray Diffraction Data Collection harvesting->xray solve Structure Solution (e.g., Direct Methods) xray->solve refine Structure Refinement solve->refine analysis Analysis of Geometry, Packing & Interactions refine->analysis

Caption: Experimental workflow for the structural elucidation of 2-(4-Chlorophenyl)thiophene.

Crystal Growth Methodologies

A systematic screening of solvents and crystallization techniques is essential.

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., dichloromethane, chloroform, ethyl acetate, or a mixture) is allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical; the compound should be sparingly soluble.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.

Deciphering the Architecture: Crystal Structure Analysis

Assuming a suitable crystal is obtained, single-crystal X-ray diffraction will provide the definitive three-dimensional structure. While the specific data for 2-(4-Chlorophenyl)thiophene is not available, we can anticipate key structural features based on related compounds.

Expected Molecular Geometry

The molecule is expected to be largely planar, although some torsion between the thiophene and chlorophenyl rings is likely to relieve steric strain. The C-S and C-C bond lengths within the thiophene ring will be indicative of its aromatic character. The C-Cl bond length and the geometry of the chlorophenyl ring should be consistent with standard values.

Potential Intermolecular Interactions and Crystal Packing

The solid-state packing will be governed by a combination of non-covalent interactions. A Hirshfeld surface analysis of a hypothetical structure can provide insights into these interactions.

interactions Molecule_A 2-(4-Chlorophenyl)thiophene Molecule_B Adjacent Molecule Molecule_A->Molecule_B π-π Stacking (Thiophene-Thiophene or Thiophene-Phenyl) Molecule_C Another Adjacent Molecule Molecule_A->Molecule_C Halogen Bonding (C-Cl···S or C-Cl···π) Molecule_B->Molecule_C C-H···π Interactions

Caption: Potential intermolecular interactions in the crystal lattice of 2-(4-Chlorophenyl)thiophene.

  • π-π Stacking: The aromatic nature of both the thiophene and chlorophenyl rings suggests that π-π stacking interactions will play a significant role in the crystal packing. These can occur between parallel or offset rings of adjacent molecules.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the sulfur atom of the thiophene ring or the π-system of another aromatic ring.

  • C-H···π Interactions: The hydrogen atoms on the aromatic rings can interact with the electron clouds of adjacent rings, further stabilizing the crystal lattice.

Structure-Property Relationships and Applications

A definitive crystal structure would provide invaluable insights into the material's properties and guide its application in various fields.

  • Organic Electronics: The degree of π-orbital overlap, dictated by the crystal packing, is directly related to the charge mobility of the material. A well-ordered structure with significant intermolecular electronic coupling is desirable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

  • Drug Design: For pharmaceutical applications, the solid-state structure determines key properties such as solubility and dissolution rate. Furthermore, understanding the preferred conformation and intermolecular interactions can inform the design of more potent analogues that can effectively bind to target proteins. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development, and a comprehensive structural analysis is the first step in identifying and characterizing different polymorphs.

Conclusion

While the definitive crystal structure of 2-(4-Chlorophenyl)thiophene remains to be reported, this guide provides a comprehensive framework for its elucidation. By following the detailed protocols for synthesis, purification, and crystallization, researchers can obtain high-quality single crystals. Subsequent analysis by X-ray diffraction will reveal the precise molecular geometry and the intricate network of intermolecular interactions that govern its solid-state architecture. This knowledge is not merely academic; it is a critical prerequisite for the rational design of novel materials and therapeutics based on this versatile molecular scaffold. The scientific community is encouraged to pursue this structural determination to unlock the full potential of 2-(4-Chlorophenyl)thiophene.

References

  • MySkinRecipes. 2-(4-Chlorophenyl)thiophene. Available at: [Link]

Sources

Solubility Profiling and Solvent Selection Strategies for 2-(4-Chlorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic and Process Chemists

Part 1: Executive Summary & Physicochemical Basis

2-(4-Chlorophenyl)thiophene (CAS: 3400-98-8) is a heteroaromatic intermediate critical in the synthesis of optoelectronic materials (OLEDs), conductive polymers, and pharmaceutical scaffolds (e.g., NSAID analogs). Its solubility behavior is governed by the interplay between the electron-rich thiophene ring and the lipophilic chlorophenyl substituent.[1]

This guide provides a structural analysis of its solubility, a categorized solvent profile, and validated protocols for determination and purification.

Structural Analysis & Solubility Prediction

To understand the solubility of this molecule, we must analyze its molecular descriptors.

PropertyValue (Approx.)Solubility Implication
Molecular Formula C₁₀H₇ClSLow molecular weight, but rigid structure.[1]
Physical State Solid (White/Off-white)Requires energy (heat) to break crystal lattice for dissolution.[1]
LogP (Lipophilicity) ~3.8 - 4.2Highly lipophilic.[1] Prefers non-polar organic solvents.
H-Bond Donors 0Cannot form H-bonds with water or alcohols; poor aqueous solubility.[1]
H-Bond Acceptors 1 (Sulfur)Weak acceptor capability; limited solubility in protic solvents.[1]

-System
Extended ConjugationHigh affinity for aromatic solvents (Toluene, Benzene) via

-

stacking.[1]

Mechanistic Insight: The molecule lacks significant polarity.[1][2] The chlorine atom adds lipophilicity compared to the parent thiophene, making it less soluble in alcohols than thiophene itself. Dissolution is driven primarily by London Dispersion Forces and


-interactions .[1]

Part 2: Solubility Profile & Solvent Selection

The following data categorizes solvents based on their thermodynamic affinity for 2-(4-Chlorophenyl)thiophene.

Solubility Categorization Table[1]
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Chlorinated Dichloromethane (DCM), Chloroform, 1,2-DCEHigh Ideal for reaction workup and liquid-liquid extraction.[1]
Aromatic Toluene, Xylene, ChlorobenzeneHigh Preferred reaction solvents (e.g., Suzuki coupling) due to high boiling points.
Ethers THF, 1,4-Dioxane, MTBEModerate to High Good for solubilizing reactants; THF is common in organometallic synthesis.
Alcohols Methanol, Ethanol, IsopropanolLow (Cold) / High (Hot) Critical for Recrystallization. The steep solubility curve makes these ideal antisolvents.
Alkanes Hexane, Heptane, PentaneLow to Moderate Used as antisolvents to precipitate the product from DCM or Toluene.
Polar Aprotic DMF, DMSO, AcetonitrileModerate Used in coupling reactions, but removal is difficult due to high boiling points.
Aqueous Water, BrineInsoluble Used to wash away inorganic salts during workup.
The "Like Dissolves Like" Heuristic (Hansen Parameters)

Based on Hansen Solubility Parameters (HSP), 2-(4-Chlorophenyl)thiophene has a high Dispersion (


) component and low Polarity (

) and H-bonding (

) components.[1]
  • Best Match: Solvents with high

    
     and low 
    
    
    
    (e.g., Chloroform, Toluene).
  • Worst Match: Solvents with high

    
     (e.g., Water).
    

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data (mg/mL) for regulatory or formulation documents.[1]

Reagents: Excess 2-(4-Chlorophenyl)thiophene, Target Solvent (HPLC Grade). Equipment: Orbital shaker, Syringe filters (0.45 µm PTFE), HPLC/UV-Vis.

  • Preparation: Add solid 2-(4-Chlorophenyl)thiophene to a glass vial containing 5 mL of the target solvent until a visible solid sediment remains (supersaturation).

  • Equilibration: Cap the vial and agitate at the specific temperature (e.g., 25°C) for 24 hours using an orbital shaker or magnetic stir bar.

  • Sedimentation: Stop agitation and allow the undissolved solid to settle for 2 hours.

  • Sampling: Withdraw 1 mL of the supernatant using a syringe.

  • Filtration: Pass the aliquot through a 0.45 µm PTFE filter (hydrophobic filter prevents clogging) into a clean vial.

  • Dilution: Dilute the filtrate with mobile phase (e.g., Acetonitrile) to land within the linear dynamic range of your detector.

  • Quantification: Inject into HPLC (C18 column, ACN:Water gradient) and calculate concentration against a standard curve.

Protocol B: Purification via Recrystallization

The most common application for this solubility knowledge is purification.

Target Logic: High solubility in hot solvent, low solubility in cold solvent. Recommended System: Ethanol (Single solvent) or DCM/Hexane (Binary system).[1]

Step-by-Step (Ethanol Method):

  • Place crude 2-(4-Chlorophenyl)thiophene in a round-bottom flask.

  • Add a minimal amount of Ethanol (just enough to wet the solid).[1]

  • Heat the mixture to reflux (approx. 78°C) using a heating mantle.

  • Slowly add more Ethanol through the condenser until the solid just dissolves.

  • Optional: If colored impurities persist, add activated charcoal and filter hot (requires pre-heated funnel).

  • Remove from heat and allow the solution to cool slowly to room temperature.

  • Place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filter the crystals via vacuum filtration and wash with cold Ethanol.[1]

Part 4: Visualization & Workflow Logic

Solubility Screening Workflow

This diagram illustrates the decision process for determining solubility quantitatively.

SolubilityWorkflow Start Start: Solid Sample SolventAdd Add Solvent to Supersaturation Start->SolventAdd Agitate Agitate (24h @ 25°C) SolventAdd->Agitate Settle Sedimentation (2h) Agitate->Settle Filter Filter Supernatant (0.45µm PTFE) Settle->Filter Dilute Dilute w/ Mobile Phase Filter->Dilute Analyze HPLC/UV Analysis Dilute->Analyze Data Solubility (mg/mL) Analyze->Data

Caption: Standard "Shake-Flask" workflow for thermodynamic solubility determination.

Recrystallization Solvent Decision Tree

This diagram guides the researcher in selecting the correct solvent system based on initial solubility observations.

RecrystLogic Test Test Solubility in Hot vs. Cold Solvent Result1 Soluble Cold Test->Result1 Result2 Insoluble Hot Test->Result2 Result3 Soluble Hot, Insoluble Cold Test->Result3 Action1 Too Soluble. Try more polar solvent (e.g., Change DCM to EtOH) Result1->Action1 Action2 Not Soluble. Try less polar solvent (e.g., Change EtOH to Toluene) Result2->Action2 Action3 Ideal Candidate. Proceed to Recrystallization Result3->Action3 Binary Binary System Required? (Solvent/Antisolvent) Action1->Binary Action2->Binary BinaryAction Dissolve in Good Solvent (DCM), Add Poor Solvent (Hexane) until cloudy Binary->BinaryAction

Caption: Logic tree for selecting single or binary solvent systems for purification.

Part 5: References

  • PubChem. 2-(4-Chlorophenyl)thiophene Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Theoretical basis for "Like Dissolves Like").[1][3]

Sources

Technical Guide: Biological Activity Screening of 2-(4-Chlorophenyl)thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the strategic evaluation of 2-(4-Chlorophenyl)thiophene derivatives, a privileged scaffold in medicinal chemistry. The presence of the 4-chlorophenyl moiety at the C2 position of the thiophene ring significantly enhances lipophilicity (


) and metabolic stability compared to unsubstituted analogs, making this class highly relevant for antimicrobial, anti-inflammatory, and anticancer drug discovery. This document provides a validated screening cascade, detailed protocols, and mechanistic insights for researchers optimizing this pharmacophore.

Part 1: Chemical Rationale & Structure-Activity Relationship (SAR)

The biological potency of 2-(4-Chlorophenyl)thiophene stems from specific electronic and steric properties.

  • The Thiophene Core: Acts as a bioisostere for benzene, often improving interaction with biological targets (e.g., COX enzymes, kinases) due to the lone pair on the sulfur atom acting as a hydrogen bond acceptor.

  • The 4-Chlorophenyl Substituent:

    • Metabolic Blocking: The chlorine atom at the para position blocks metabolic hydroxylation (CYP450 oxidation), extending the half-life (

      
      ) of the molecule.
      
    • Lipophilicity: Increases membrane permeability, essential for intracellular targets (e.g., DNA gyrase, Tubulin).

    • Halogen Bonding: The chlorine atom often engages in halogen bonding with carbonyl backbone residues in target protein active sites.

Part 2: The Screening Cascade

To efficiently filter library candidates, a hierarchical screening workflow is required. This minimizes resource wastage on compounds with poor druggability.

Diagram 1: Integrated Screening Workflow

ScreeningCascade Start Library Synthesis 2-(4-Chlorophenyl)thiophene Core InSilico In Silico Filtering (Lipinski Rule of 5, ADMET) Start->InSilico PrimaryScreen Primary In Vitro Screen (Single Dose: 10 µM) InSilico->PrimaryScreen Pass HitValidation Hit Validation (IC50 / MIC) (Dose-Response Curves) PrimaryScreen->HitValidation >50% Inhibition Selectivity Selectivity & Cytotoxicity (CC50 vs Target Cell) HitValidation->Selectivity Potent IC50 Mechanism Mechanism of Action (Enzyme Inhibition/Docking) Selectivity->Mechanism High Selectivity Index InVivo In Vivo Models (Murine Models) Mechanism->InVivo Validated Target

Caption: A hierarchical screening cascade designed to filter 2-(4-Chlorophenyl)thiophene derivatives from synthesis to in vivo validation, prioritizing potency and safety early in the process.

Part 3: Antimicrobial Screening Module[1][2]

Thiophene derivatives, particularly those with halogenated aryl groups, have shown significant efficacy against Gram-positive bacteria (S. aureus) and M. tuberculosis.

Primary Assay: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Protocol:

  • Preparation: Dissolve derivatives in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates. Final test range: 0.5 µg/mL to 128 µg/mL.

    • Critical Control: Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Inoculation: Adjust bacterial suspension to

    
     CFU/mL and add to wells.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

  • Validation: Use Ciprofloxacin as a positive control.

Mechanistic Validation: DNA Gyrase Inhibition

If MIC < 4 µg/mL, proceed to DNA supercoiling assays. 2-arylthiophenes often target the ATP-binding site of the GyrB subunit.

Part 4: Anti-inflammatory & Analgesic Profiling

The structural similarity of 2-arylthiophenes to coxibs (e.g., Celecoxib) suggests COX-2 inhibition as a primary mechanism.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: Quantify selectivity for COX-2 (inducible) over COX-1 (constitutive) to predict gastric safety.

Protocol:

  • Enzyme Source: Use recombinant human COX-1 and COX-2 enzymes.

  • Reaction: Incubate enzyme with test compound (0.01–100 µM) in Tris-HCl buffer (pH 8.0) with heme cofactor for 10 minutes.

  • Substrate Addition: Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm. The rate of TMPD oxidation correlates with enzymatic activity.

  • Calculation:

    
     is calculated using non-linear regression (Sigmoidal dose-response).
    
    • Target Profile: COX-2

      
       < 1 µM; Selectivity Index (COX-1/COX-2) > 50.
      
Diagram 2: COX-2 Inhibition Pathway

COXPathway AA Arachidonic Acid COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX2->PGG2 Thiophene 2-(4-Cl-Ph)thiophene Derivative Thiophene->COX2 Inhibits PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2

Caption: Mechanism of action where the thiophene derivative blocks the COX-2 active site, preventing the conversion of Arachidonic Acid to pro-inflammatory mediators.

Part 5: Cytotoxicity & Anticancer Evaluation[3]

To ensure the "drug-like" quality of the lead compounds, cytotoxicity must be evaluated against cancer lines (efficacy) and normal fibroblasts (safety).

MTT Cell Viability Assay

Objective: Assess antiproliferative activity against MCF-7 (Breast) or HepG2 (Liver) cell lines.

Protocol:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat with serial dilutions of the derivative (0.1–100 µM) for 48h.

  • Dye Addition: Add MTT reagent (5 mg/mL). Viable mitochondria reduce MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm.

  • Safety Metric: Calculate the Selectivity Index (SI):

    
    
    
    • Requirement: An SI > 10 is generally required for further development.

Part 6: Data Summary & References

Comparative Activity Table (Hypothetical Data for Context)
Compound IDR-Group (C5)S. aureus MIC (µg/mL)COX-2 IC50 (µM)MCF-7 IC50 (µM)
Ref (Cipro) -0.5--
Ref (Celecoxib) --0.05-
TP-Cl-01 -H6412.5>50
TP-Cl-02 -NH281.215.4
TP-Cl-03 -CONH-Ph2 0.4 4.1
References
  • Mabkhot, Y. N., et al. (2016). "Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents." Molecules.

  • Ramesh, B., & Someswara Rao, B. (2010).[1] "Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene." E-Journal of Chemistry.

  • Gomha, S. M., et al. (2021).[2] "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity."[3][1][4][2][5][6][7][8] Molecules.

  • Al-Wahaibi, L. H., et al. (2023).[3][9] "In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors." Molecules.

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

Technical Guide: Pharmacological Applications of Chlorophenyl-Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Pharmacological Applications of Chlorophenyl-Thiophenes Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chlorophenyl-thiophene scaffold represents a privileged structural motif in modern medicinal chemistry, effectively bridging the gap between lipophilic bioavailability and specific receptor affinity. By combining the electron-rich, bioisosteric properties of the thiophene ring with the metabolic stability and halogen-bonding capability of the chlorophenyl group, this scaffold has emerged as a versatile core for developing anti-inflammatory, antimicrobial, and anticancer agents. This guide provides a rigorous technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols necessary for exploring this chemical space.

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of chlorophenyl-thiophenes stems from two synergistic components: the thiophene ring and the chlorophenyl moiety .

  • Thiophene as a Bioisostere: The thiophene ring serves as a classical bioisostere for the phenyl ring but offers distinct advantages. It is electron-rich (π-excessive), allowing for stronger cation-π interactions with receptor binding sites. Its smaller van der Waals radius compared to benzene often permits tighter binding in sterically enhancing pockets.

  • The Chlorophenyl Advantage:

    • Metabolic Blocking: Substitution of hydrogen with chlorine (typically at the para position) blocks CYP450-mediated hydroxylation, significantly extending the half-life (

      
      ) of the molecule.
      
    • Lipophilicity (

      
      ):  The chlorine atom increases lipophilicity, facilitating passive transport across cell membranes and the blood-brain barrier (BBB).
      
    • Halogen Bonding: The

      
      -hole on the chlorine atom can participate in directed halogen bonds with backbone carbonyl oxygens in protein targets (e.g., COX-2, kinases).
      
Visualization: SAR Map

The following diagram illustrates the critical structural features governing the pharmacological activity of this scaffold.

SAR_Map Core Chlorophenyl-Thiophene Scaffold Thiophene Thiophene Ring (π-Excessive) Core->Thiophene Chlorine Chlorine Substituent (Lipophilic/Metabolic Blocker) Core->Chlorine Linker Linker Region (Amide/Sulfonamide) Core->Linker Variable Effect1 Enhanced Cation-π Interactions Thiophene->Effect1 Effect2 CYP450 Metabolic Stability (t1/2 ↑) Chlorine->Effect2 Effect3 Membrane Permeability (LogP ↑) Chlorine->Effect3 Effect4 Halogen Bonding (Target Affinity) Chlorine->Effect4

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the thiophene core and chlorine substituent in pharmacodynamics and pharmacokinetics.

Therapeutic Frontiers

Anti-Inflammatory Activity (COX-2/LOX Inhibition)

Chlorophenyl-thiophenes are potent inhibitors of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The structural similarity to arachidonic acid allows these derivatives to occupy the hydrophobic channel of the COX-2 enzyme.

  • Mechanism: The chlorophenyl group often occupies the hydrophobic side pocket of COX-2, while the thiophene ring interacts with key residues like Arg120 and Tyr355.

  • Key Insight: Para-chloro substitution is critical; it mimics the hydrophobic tail of natural substrates, enhancing selectivity for COX-2 over COX-1, thereby reducing gastric side effects [1].

Antimicrobial & Antifungal Potency

Derivatives such as 2-(4-chlorophenyl)thiophene have demonstrated bactericidal activity against drug-resistant Gram-negative bacteria (e.g., A. baumannii, E. coli).

  • Mechanism: These compounds disrupt bacterial membrane integrity, leading to depolarization and cell lysis. The lipophilic nature of the chlorophenyl group is essential for inserting into the lipid bilayer [2].

Anticancer Applications

In oncology, these scaffolds act as inhibitors of tyrosine kinases and tubulin polymerization.

  • Target: Compounds like 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide have shown IC50 values in the low micromolar range against Hep3B (liver cancer) cells [3].

  • Mode of Action: They bind to the ATP-binding pocket of kinases or the colchicine-binding site of tubulin, arresting the cell cycle at the G2/M phase.

Mechanistic Pathways

Understanding the molecular interaction is vital for rational drug design. Below is a schematic of the COX-2 inhibition pathway, a primary target for this class.

Mechanism_COX2 Arachidonic Arachidonic Acid COX2 COX-2 Enzyme (Active Site) Arachidonic->COX2 Natural Substrate Binding Competitive Binding (Hydrophobic Channel) COX2->Binding Inhibitor Chlorophenyl-Thiophene Inhibitor Inhibitor->COX2 High Affinity Blockage Substrate Blockade Binding->Blockage Prostaglandins Prostaglandin G2 (Inflammation Mediator) Blockage->Prostaglandins Inhibits Production Outcome Reduced Inflammation & Pain Blockage->Outcome

Figure 2: Mechanistic pathway of COX-2 inhibition by chlorophenyl-thiophene derivatives, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method for synthesizing 2-(4-chlorophenyl)thiophene is the Suzuki-Miyaura coupling. This protocol ensures high yield and regioselectivity.

Reagents:

  • 2-Bromothiophene (1.0 equiv)

  • 4-Chlorophenylboronic acid (1.1 equiv)

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a condenser, dissolve 2-bromothiophene (5 mmol) and 4-chlorophenylboronic acid (5.5 mmol) in degassed 1,4-dioxane (20 mL).

  • Catalysis: Add the Pd(PPh3)4 catalyst (0.25 mmol) under a nitrogen atmosphere.

  • Base Addition: Add the aqueous solution of K2CO3 (10 mmol in 5 mL water).

  • Reaction: Reflux the mixture at 90-100°C for 12-16 hours. Monitor progress via TLC (Hexane/EtOAc).

  • Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x).[1] Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexane) to yield the pure product.

Synthesis_Suzuki R1 2-Bromothiophene Step1 Oxidative Addition (Pd0 -> PdII) R1->Step1 R2 4-Chlorophenylboronic Acid Step2 Transmetalation R2->Step2 Cat Pd(PPh3)4 / K2CO3 Cat->Step1 Step1->Step2 Step3 Reductive Elimination Step2->Step3 Product 2-(4-Chlorophenyl)thiophene Step3->Product

Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling used to synthesize the chlorophenyl-thiophene scaffold.

Assay: COX-2 Inhibition Screen

To validate anti-inflammatory potential, a fluorometric COX-2 inhibitor screening assay is recommended [4].[2]

Materials:

  • Recombinant human COX-2 enzyme.[2][3]

  • Arachidonic acid (substrate).[3]

  • Fluorometric probe (e.g., ADHP or similar).

  • Positive control (Celecoxib).[4]

Protocol:

  • Preparation: Dissolve the synthesized chlorophenyl-thiophene in DMSO (10 mM stock). Dilute to test concentrations (0.1 µM - 100 µM) in assay buffer (0.1 M Tris-HCl, pH 8.0).

  • Enzyme Incubation: Add 10 µL of inhibitor solution to 10 µL of COX-2 enzyme solution in a 96-well black plate. Incubate for 10 minutes at 37°C to allow binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid/Probe mixture to each well.

  • Measurement: Immediately measure fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes.

  • Analysis: Calculate the slope of the linear portion of the curve. Determine % Inhibition relative to the solvent control (DMSO).

    
    
    

References

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. National Institutes of Health (NIH). Available at: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. MDPI. Available at: [Link]

Sources

2-(4-Chlorophenyl)thiophene: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Chlorophenyl)thiophene (CAS: 40133-23-1) represents a high-value scaffold in modern medicinal chemistry, serving as a robust bioisostere for biphenyl systems. Its utility lies in the unique electronic and physicochemical properties of the thiophene ring—specifically its ability to modulate lipophilicity (LogP), alter metabolic soft spots, and induce specific pi-stacking interactions different from its phenyl counterparts. This guide provides a technical deep-dive into its synthesis, pharmacochemical applications, and metabolic considerations, designed for drug discovery professionals.

Part 1: Structural Properties & Pharmacochemistry[1][2]

Bioisosterism and Electronic Profile

The substitution of a phenyl ring with a thiophene moiety is a classic bioisosteric replacement. In the case of 2-(4-chlorophenyl)thiophene, the thiophene ring acts as a 5-membered aromatic surrogate for a phenyl ring.

  • Electronic Effects: The sulfur atom in thiophene is an electron donor by resonance but an electron withdrawer by induction. This creates a unique electrostatic potential map compared to a biphenyl system, often improving binding affinity in hydrophobic pockets where electron density distribution is critical.

  • Lipophilicity (LogP): Thiophene is generally more lipophilic than a phenyl ring due to the sulfur atom's diffuse electron cloud. This can be leveraged to increase blood-brain barrier (BBB) penetration, making this scaffold particularly relevant in neuropharmacology (e.g., dopamine uptake inhibitors).

  • Geometry: The C-S-C bond angle (~92°) induces a different curvature compared to the hexagonal phenyl ring, potentially relieving steric strain in tight binding pockets.

Physicochemical Data Comparison

The following table contrasts the core scaffold with its biphenyl analog to highlight the physicochemical shift.

Property2-(4-Chlorophenyl)thiophene4-ChlorobiphenylImpact in Drug Design
Molecular Weight 194.68 g/mol 188.65 g/mol Negligible difference.
LogP (Predicted) ~4.2 - 4.5~4.0 - 4.3Thiophene often increases lipophilicity, aiding membrane permeability.
H-Bond Acceptors 1 (Sulfur)0Sulfur can act as a weak H-bond acceptor.
Aromaticity High (lower resonance energy than benzene)HighThiophene is more reactive toward electrophilic metabolism.

Part 2: Synthetic Protocols (Self-Validating)

Primary Route: Suzuki-Miyaura Cross-Coupling

The most reliable method for synthesizing 2-(4-chlorophenyl)thiophene involves the palladium-catalyzed coupling of 2-bromothiophene and 4-chlorophenylboronic acid. This route is preferred over the reverse (2-thienylboronic acid + 1-bromo-4-chlorobenzene) due to the higher stability and lower cost of aryl boronic acids compared to heteroaryl boronic acids.

Protocol: Palladium-Catalyzed Synthesis

Reagents:

  • 2-Bromothiophene (1.0 equiv)

  • 4-Chlorophenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Loading: Add 2-bromothiophene (e.g., 1.0 mmol), 4-chlorophenylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) under a positive pressure of inert gas. Seal the vessel immediately.

  • Reaction: Heat the mixture to 85°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The product typically appears as a distinct UV-active spot with a higher Rf than the boronic acid.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography using 100% Hexanes to 5% EtOAc/Hexanes. 2-(4-Chlorophenyl)thiophene is a non-polar compound and elutes early.

Yield Expectation: 75–90% isolated yield.

Visualization of Synthetic Logic

The following diagram illustrates the catalytic cycle and decision points for this synthesis.

G Start Start: Reagents 2-Bromothiophene + 4-Chlorophenylboronic Acid Cat Catalyst Activation Pd(0) Species Gen. Start->Cat Inert Atm. OxAdd Oxidative Addition Ar-Pd(II)-Br Complex Cat->OxAdd Pd(0) inserts C-Br TransMet Transmetallation Base (K2CO3) Activation OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Ar-Pd-Ar' RedElim->Cat Cycle Repeats Product Product: 2-(4-Chlorophenyl)thiophene RedElim->Product Pd(0) Regens

Caption: Figure 1. Suzuki-Miyaura catalytic cycle for the synthesis of 2-(4-chlorophenyl)thiophene, highlighting the critical oxidative addition and transmetallation steps.

Part 3: Medicinal Chemistry Applications & Metabolism[1][2][3]

Therapeutic Areas

The 2-(4-chlorophenyl)thiophene scaffold appears in several high-value research areas:

  • Neuropharmacology: Used as a bioisostere in dopamine uptake inhibitors (analogs of GBR 12909). The thiophene ring improves selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT) in certain series.

  • Anti-Infectives: The lipophilic nature of the chlorophenyl-thiophene motif aids in penetrating bacterial cell walls. It has been explored in anti-tubercular agents targeting specific enzymes like DprE1.

  • Kinase Inhibition: The scaffold serves as a "hinge binder" or hydrophobic pocket filler in Type II kinase inhibitors, where the thiophene mimics the adenine ring or adjacent hydrophobic groups.

Metabolic Liability: The S-Oxidation Pathway

Expert Insight: While thiophene is a versatile scaffold, it carries a "structural alert" regarding metabolism.[1][2] Unlike phenyl rings, thiophenes are susceptible to S-oxidation by Cytochrome P450 enzymes (mainly CYP2C9 and CYP1A2).

  • Mechanism: The sulfur atom is oxidized to a thiophene S-oxide or epoxide.

  • Toxicity Risk: These intermediates are highly electrophilic Michael acceptors. They can react with nucleophilic residues (cysteine/glutathione) on proteins, potentially leading to hepatotoxicity (as seen with the withdrawn drug Tienilic Acid).

  • Mitigation: To reduce this risk, medicinal chemists often block the 5-position of the thiophene ring with a metabolic blocker (e.g., Methyl, Chlorine, or Cyano group) to prevent the formation of the reactive intermediate or sterically hinder the enzyme approach.

Visualization of Metabolic Activation

This diagram details the bioactivation pathway that researchers must monitor during lead optimization.

Metabolism Drug 2-(4-Chlorophenyl)thiophene (Scaffold) CYP CYP450 Metabolism (CYP2C9 / CYP1A2) Drug->CYP Oxidation S_Oxide Reactive Intermediate: Thiophene S-Oxide / Epoxide CYP->S_Oxide Tox Toxicity Pathway: Covalent Binding to Proteins (Hepatotoxicity) S_Oxide->Tox Nucleophilic Attack (if GSH depleted) Detox Detoxification: Glutathione (GSH) Conjugation (Excretion) S_Oxide->Detox + GSH

Caption: Figure 2. Metabolic bioactivation pathway of the thiophene ring. S-oxidation creates electrophilic species that can lead to toxicity if not detoxified by Glutathione.

References

  • Sigma-Aldrich. "2-(4-Bromophenyl)thiophene Product Specification." Merck KGaA. Link

  • Dansette, P. M., et al. "Metabolic Activation of Thiophene Derivatives." Chemical Research in Toxicology, 2005. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24881643, 2-(4-Bromophenyl)thiophene." PubChem, 2025.[3] Link

  • Bhilare, N., et al. "Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development." Mini-Reviews in Medicinal Chemistry, 2021. Link

Sources

An In-depth Technical Guide on the Reactivity of the Thiophene Ring with a 4-Chlorophenyl Substituent

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the reactivity of the thiophene ring when substituted with a 4-chlorophenyl group. We will delve into the electronic effects of this substituent and how it modulates the thiophene's susceptibility to various chemical transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. This document is intended to serve as a valuable resource for chemists engaged in the synthesis and functionalization of thiophene-containing molecules for applications in medicinal chemistry and materials science.

Introduction: The Thiophene Core in Modern Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in a wide range of chemical transformations.[1][2] As a bioisostere of the benzene ring, thiophene-containing compounds often exhibit favorable pharmacokinetic profiles and potent biological activities.[1] The reactivity of the thiophene ring is significantly influenced by the nature of its substituents. This guide focuses on the impact of a 4-chlorophenyl substituent, a common moiety in drug candidates and functional materials.

Electronic Landscape of 4-Chlorophenyl-Substituted Thiophene

The 4-chlorophenyl group exerts a dual electronic effect on the thiophene ring:

  • Inductive Effect (-I): The electronegative chlorine atom withdraws electron density from the phenyl ring, which in turn withdraws electron density from the thiophene ring through the sigma bond framework.

  • Mesomeric Effect (+M of thiophene, -M of chlorophenyl): The sulfur atom in the thiophene ring donates a lone pair of electrons to the aromatic system, increasing its electron density and making it more susceptible to electrophilic attack than benzene.[1] Conversely, the phenyl ring is conjugated with the thiophene ring, and the chlorine atom can donate a lone pair into the phenyl ring, but its electron-withdrawing inductive effect typically dominates.

The interplay of these effects deactivates the thiophene ring towards electrophilic substitution compared to unsubstituted thiophene, but it still remains a reactive aromatic system. The position of the 4-chlorophenyl substituent (e.g., at the 2- or 3-position of the thiophene) will further dictate the regioselectivity of subsequent reactions.

electronic_effects cluster_thiophene Thiophene Ring cluster_substituent 4-Chlorophenyl Substituent Thiophene Thiophene Chlorophenyl 4-Chlorophenyl Thiophene->Chlorophenyl -I (Inductive Withdrawal) Electrophilic Attack Electrophilic Attack Thiophene->Electrophilic Attack Modulated Reactivity Chlorophenyl->Thiophene Conjugation Suzuki_Coupling 2-Bromothiophene 2-Bromothiophene Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 2-Bromothiophene->Suzuki-Miyaura Coupling Aryl Halide 4-Chlorophenylboronic Acid 4-Chlorophenylboronic Acid 4-Chlorophenylboronic Acid->Suzuki-Miyaura Coupling Boronic Acid Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki-Miyaura Coupling Base Base Base->Suzuki-Miyaura Coupling 2-(4-Chlorophenyl)thiophene 2-(4-Chlorophenyl)thiophene Suzuki-Miyaura Coupling->2-(4-Chlorophenyl)thiophene Product

Caption: Synthesis of 2-(4-chlorophenyl)thiophene via Suzuki-Miyaura coupling.

Experimental Protocols

Synthesis of 2-(4-chlorophenyl)thiophene via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions involving thiophenes. [3][4] Materials:

  • 2-Bromothiophene

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromothiophene (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-chlorophenyl)thiophene.

Self-Validation:

  • Expected Outcome: Formation of the desired product with a high yield (typically >80%).

  • Potential Pitfalls: Incomplete reaction due to inactive catalyst or insufficient degassing. Formation of homocoupling byproducts.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Vilsmeier-Haack Formylation of 2-(4-chlorophenyl)thiophene

This protocol is a general procedure for the formylation of activated aromatic compounds. [5][6] Materials:

  • 2-(4-Chlorophenyl)thiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Sodium acetate solution (saturated)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq.) to the cooled DMF with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve 2-(4-chlorophenyl)thiophene (1.0 eq.) in a minimal amount of the reaction solvent (DCM or DCE) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated sodium acetate solution.

  • Extract the product with an organic solvent (e.g., DCM).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield 5-(4-chlorophenyl)thiophene-2-carbaldehyde.

Self-Validation:

  • Expected Outcome: Successful formylation at the C5 position.

  • Potential Pitfalls: The reaction can be highly exothermic; careful control of the addition of POCl₃ is crucial. Incomplete hydrolysis of the iminium intermediate.

  • Characterization: Confirm the structure via ¹H NMR (aldehyde proton signal around 9.8-10.0 ppm), ¹³C NMR (aldehyde carbon signal around 180-190 ppm), and mass spectrometry.

Conclusion

The 4-chlorophenyl-substituted thiophene core is a versatile building block in synthetic chemistry. Understanding the electronic influence of the substituent is key to predicting and controlling the regioselectivity of various transformations. Electrophilic substitutions, such as halogenation and formylation, primarily occur at the C5 position. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling and direct C-H arylation, provide powerful and flexible methods for further functionalization, enabling the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols provided herein offer reliable starting points for the synthesis and manipulation of this important class of compounds.

References

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). National Institutes of Health. [Link]

  • Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic. [Link]

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. [Link]

  • A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
  • CH Substitution Reaction Using Various Thiophene Derivatives. ResearchGate. [Link]

  • Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes. ACS Publications. [Link]

  • Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

  • Structure–Property Relationships of Precisely Chlorinated Thiophene‐Substituted Acceptors. ResearchGate. [Link]

  • C−H and C−S Activation of Thiophene by Rhodium Complexes: Influence of the Ancillary Ligands on the Thermodynamic Stability of the Products. ACS Publications. [Link]

  • Synthesis and Reactions of Halo-Substituted Alkylthiophenes. A Review. ResearchGate. [Link]

  • Sequential Regioselective C–H Functionalization of Thiophenes. ACS Publications. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online. [Link]

  • Nucleophilic Substitution Reactions on Chlorinated Thiophene Derivatives as Basis for the Synthesis of Thienoanellated O,N- and S,N-Heterocycles. Semantic Scholar. [Link]

  • Nucleophilic aromatic substitution reactions of unactivated aryl halides with thiolate ions in hexamethylphosphoramide. ACS Publications. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scientific Research Publishing. [Link]

  • Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. ResearchGate. [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

  • Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B. [Link]

  • Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents. ACS Publications. [Link]

  • Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]

  • Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. [Link]

  • Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. ACS Publications. [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Sciforum. [Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. National Institutes of Health. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. [Link]

  • Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University Repository. [Link]

  • 4-(4-Chlorophenyl)thiophene-2-carboxylic acid. PubChem. [Link]

  • Electrophilic substitution of thiophene. YouTube. [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Link]

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. National Institutes of Health. [Link]

  • Nucleophilic Substitution of Thiophene Derivatives. ResearchGate. [Link]

  • Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing. RSC Publishing. [Link]

  • Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Organic Chemistry Portal. [Link]

  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Electrophilic Substitution in Pyrrole & Thiophene I TYBSc CBCS New Syllabus I CH-507. YouTube. [Link]

  • Metal–organic framework. Wikipedia. [Link]

Sources

Thermogravimetric Characterization of 2-(4-Chlorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

A Protocol for Stability, Purity, and Kinetic Assessment

Executive Summary

This technical guide details the thermogravimetric analysis (TGA) of 2-(4-Chlorophenyl)thiophene (CAS 40133-23-1), a critical intermediate in the synthesis of organic semiconductors (e.g., OLEDs, OFETs) and pharmaceutical pharmacophores. Unlike simple inorganic salts, this halogenated heteroaromatic system presents unique challenges: it is prone to sublimation prior to decomposition and potential dehalogenation at elevated temperatures.

This document moves beyond standard operating procedures to provide a causality-driven experimental design . It empowers researchers to distinguish between physical phase transitions (evaporation/sublimation) and chemical degradation—a distinction vital for determining the material's suitability for vacuum deposition processes or high-temperature catalytic cross-coupling.

Part 1: Chemical Context & Material Science

The Analyte: 2-(4-Chlorophenyl)thiophene
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 194.68 g/mol [1][2]

  • Physical State: Typically a white to off-white crystalline solid.

  • Key Thermal Risks:

    • Sublimation: As a low-molecular-weight conjugated system, it may sublime under high vacuum or high thermal load before chemically decomposing.

    • Homolytic Cleavage: The C-Cl bond is the weakest link (approx. bond dissociation energy ~400 kJ/mol), making it the likely initiation site for pyrolysis.

Why TGA Matters Here

For drug development, TGA ensures the removal of reaction solvents (e.g., THF, Toluene) used during Suzuki coupling synthesis. For organic electronics, TGA determines the


 (temperature at 5% mass loss), which sets the upper limit for vacuum thermal evaporation (VTE) rates.

Part 2: Experimental Design (The "Why" and "How")

Atmosphere Selection: The Oxidative Variable
  • Inert (Nitrogen/Argon): MANDATORY for determining intrinsic thermal stability. Thiophene rings are susceptible to oxidative ring-opening above 200°C in air. Use

    
     (99.999% purity) to observe purely thermal decomposition (pyrolysis).
    
  • Oxidative (Air/Oxygen): Use only in a secondary run to determine "ash content" or to study combustion kinetics for waste disposal profiling.

Crucible Selection: The Volatility Trap

Standard open pans are insufficient for this molecule due to its vapor pressure.

  • Scenario A (Decomposition Study): Use Alumina (

    
    ) pans  with a loose lid. This minimizes buoyancy effects while allowing decomposition gases to escape.
    
  • Scenario B (Sublimation vs. Decomposition): Use Aluminum pans with a pinhole lid .

    • Mechanism:[1][2][3][4][5] The pinhole creates a "self-generated atmosphere," saturating the headspace with the sample's vapor. This suppresses evaporation/sublimation, shifting the mass loss curve to higher temperatures. If the mass loss shifts significantly compared to an open pan, the loss is physical (evaporation). If it remains fixed, it is chemical (decomposition).

Heating Rate Logic
  • Standard Screening: 10°C/min.

  • High-Resolution: 2°C/min (recommended for resolving the onset of dehalogenation).

Part 3: Step-by-Step Protocol

Workflow Diagram

The following flowchart outlines the decision logic for characterizing volatile organic solids.

TGA_Workflow Start Sample: 2-(4-Chlorophenyl)thiophene Prep Sample Prep: Grind to fine powder Load 5-10 mg Start->Prep Pan_Select Crucible Selection Prep->Pan_Select Open_Pan Open Alumina Pan (Standard TGA) Pan_Select->Open_Pan Screening Pinhole_Pan Pinhole Al Pan (Vapor Saturation) Pan_Select->Pinhole_Pan Volatility Check Run_Cond Run Conditions: N2 Purge (50 mL/min) ramp 10°C/min to 600°C Open_Pan->Run_Cond Pinhole_Pan->Run_Cond Analysis Analyze Mass Loss Run_Cond->Analysis Result_Sub Result: Sublimation (Smooth curve, 100% loss) Analysis->Result_Sub Result_Dec Result: Decomposition (Char residue, multi-step) Analysis->Result_Dec

Figure 1: Decision workflow for TGA configuration to distinguish between sublimation and chemical degradation.

Detailed Procedure
  • Baseline Correction: Perform a blank run with an empty crucible of the exact same type (mass matched within ±0.1 mg) using the identical heating profile. Subtract this baseline to remove buoyancy artifacts.

  • Sample Loading:

    • Load 5–10 mg of 2-(4-Chlorophenyl)thiophene.

    • Critical: Ensure the powder covers the bottom of the pan evenly to ensure uniform heat transfer. Do not pack tightly.

  • Equilibration: Purge the furnace with Nitrogen (50 mL/min) for 15 minutes at 25°C prior to heating. This removes residual oxygen and moisture.

  • The Run:

    • Segment 1: Isothermal at 25°C for 5 min (Stabilize balance).

    • Segment 2: Ramp 10°C/min to 120°C.

    • Segment 3: Isothermal at 120°C for 10 min (Optional: To drive off residual synthesis solvents like Toluene/Water).

    • Segment 4: Ramp 10°C/min to 600°C.

  • Cool Down: Controlled cooling to room temperature.

Part 4: Data Interpretation & Analysis[2]

The resulting thermogram (Mass % vs. Temperature) for 2-(4-Chlorophenyl)thiophene will likely exhibit three distinct zones. Use the derivative curve (DTG) to pinpoint exact inflection points.

Expected Thermal Profile[2][6][7]
Temperature ZoneExpected EventSignal CharacteristicsAction/Insight
RT – 100°C Solvent/Moisture LossMinor mass loss (<2%).[2] Broad DTG peak.If >2%, sample requires recrystallization or vacuum drying.
100°C – 250°C Melting & Sublimation Sample melts (Endothermic in DTA/DSC).[2] Mass loss begins if vapor pressure is high.Compare Open vs. Pinhole pan data.[2] If pinhole shifts this onset higher, it is sublimation.
250°C – 450°C Primary Decomposition Sharp mass loss step.[2] Major DTG peak.This is the

. Likely cleavage of the C-Cl bond and thiophene ring fragmentation.
> 600°C CarbonizationResidual mass (Char).[2]In

, char is expected (10-20%).[2] In Air, mass should reach 0%.
Critical Metric: The 5% Weight Loss Rule ( )

For organic electronics, the temperature at which 5% of the mass is lost (


) is the standard "stability limit."
  • Calculation: Normalize the mass at 150°C (after solvent loss) to 100%. Find the temperature where mass drops to 95%.

  • Threshold: If

    
    , the material may be unsuitable for vacuum deposition techniques.
    

Part 5: Advanced Kinetic Analysis (Shelf-Life Prediction)

To predict long-term stability at storage temperatures, perform the "Isoconversional Method" (e.g., Flynn-Wall-Ozawa).

  • Run the TGA at four different heating rates: 2, 5, 10, and 20°C/min .

  • Plot

    
     vs. 
    
    
    
    for specific conversion levels (e.g., 5% loss).
  • The slope of these lines allows the calculation of the Activation Energy (

    
    )  of decomposition.
    


Where


 is heating rate, 

is the gas constant, and

is temperature at conversion

.

References

  • ASTM International. ASTM E1131-08: Standard Test Method for Compositional Analysis by Thermogravimetry. West Conshohocken, PA: ASTM International.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 41657: 2-(4-Chlorophenyl)thiophene. (Accessed 2024).[3]

  • Gabbott, P.Principles and Applications of Thermal Analysis. Wiley-Blackwell, 2008. (Foundational text for TGA methodology and pan selection logic).
  • U.S. EPA. Method 0031: Sampling Method for Volatile Organic Compounds (SMVOC). (Guidance on handling volatile organics).

Sources

CAS number and molecular formula for 2-(4-Chlorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 40133-23-1 Molecular Formula: C₁₀H₇ClS

Executive Summary

2-(4-Chlorophenyl)thiophene is a critical heteroaromatic building block used extensively in the development of organic semiconductors (OSCs) and pharmaceutical intermediates. Its structural motif—a thiophene ring conjugated with a para-substituted chlorobenzene—imparts desirable electronic properties, including enhanced π-π stacking and tunable HOMO/LUMO energy levels. This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and characterization standards for researchers in material science and medicinal chemistry.

Physicochemical Profile

PropertySpecification
CAS Number 40133-23-1
Molecular Formula C₁₀H₇ClS
Molecular Weight 194.68 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in CHCl₃, CH₂Cl₂, THF, Toluene; Insoluble in Water
Melting Point 80–82 °C (Typical range for purified solid)
Storage Inert atmosphere (Ar/N₂), 2–8 °C, protected from light

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust route for synthesizing 2-(4-Chlorophenyl)thiophene is the palladium-catalyzed Suzuki-Miyaura coupling. This method offers high regioselectivity, tolerance for the chlorine substituent (which remains intact under controlled conditions), and high yields.

Reaction Mechanism

The synthesis involves the coupling of 2-bromothiophene with 4-chlorophenylboronic acid . The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.

Key Mechanistic Consideration: The choice of catalyst and base is critical to prevent the oxidative addition of the C-Cl bond on the phenyl ring, which is less reactive than the C-Br bond on the thiophene but can compete at high temperatures or with electron-rich ligands.

Validated Experimental Protocol

Reagents:

  • 2-Bromothiophene (1.0 equiv)[1]

  • 4-Chlorophenylboronic acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1 v/v)

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromothiophene (1.0 equiv) and 4-chlorophenylboronic acid (1.1 equiv).

  • Solvation: Add the solvent system (e.g., degassed DME) and stir to dissolve.

  • Activation: Add the aqueous K₂CO₃ solution. Degas the biphasic mixture by bubbling Argon for 15 minutes to remove dissolved oxygen (critical to preserve catalyst activity).

  • Catalysis: Add Pd(PPh₃)₄ quickly under a positive stream of Argon. Seal the flask with a septum/condenser.

  • Reaction: Heat the mixture to reflux (approx. 80–90 °C) for 12–16 hours. Monitor progress via TLC (Hexane/EtOAc) or GC-MS.

  • Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) (3x). Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using Hexanes as the eluent to yield the pure product.

Visualization of Synthetic Logic

SynthesisWorkflow Start Reagents: 2-Bromothiophene 4-Chlorophenylboronic Acid Solvent Solvent System: DME or Toluene/EtOH (Degassed) Start->Solvent Catalyst Catalyst Addition: Pd(PPh3)4 (3-5 mol%) Base: K2CO3 (aq) Solvent->Catalyst Degassing Step Reflux Reflux: 80-90°C, 12-16h (Argon Atmosphere) Catalyst->Reflux Initiation Workup Work-up: Extraction (DCM) Dry (MgSO4) Reflux->Workup Completion (TLC Check) Purify Purification: Column Chromatography (Silica, Hexanes) Workup->Purify Product Target Product: 2-(4-Chlorophenyl)thiophene Purify->Product

Figure 1: Step-by-step synthetic workflow for the Suzuki-Miyaura coupling of 2-(4-Chlorophenyl)thiophene.

Characterization & Validation Standards

To ensure scientific integrity, the isolated compound must meet the following spectral criteria.

Nuclear Magnetic Resonance (¹H NMR)

The spectrum is characterized by the distinct thiophene protons and the para-substituted benzene system (AA'BB' pattern).

  • Solvent: CDCl₃ (7.26 ppm reference)[2]

  • Aromatic Region (δ ppm):

    • 7.50 – 7.55 (d, J ≈ 8.5 Hz, 2H): Phenyl protons ortho to the thiophene ring (deshielded by the aromatic ring current).

    • 7.32 – 7.38 (d, J ≈ 8.5 Hz, 2H): Phenyl protons ortho to the Chlorine atom.

    • 7.26 – 7.30 (dd, 1H): Thiophene H-5 (adjacent to Sulfur).

    • 7.22 – 7.25 (dd, 1H): Thiophene H-3 (adjacent to the phenyl ring).

    • 7.05 – 7.10 (dd, 1H): Thiophene H-4 (beta position).

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): m/z 194.0

  • Isotope Pattern: A characteristic 3:1 intensity ratio for the M⁺ (194) and M+2 (196) peaks confirms the presence of a single Chlorine atom.

Applications in Drug Discovery & Materials

Organic Electronics

2-(4-Chlorophenyl)thiophene serves as a precursor for polymerizing conductive materials. The chlorine handle allows for further functionalization (e.g., Buchwald-Hartwig amination) to create donor-acceptor copolymers used in:

  • Organic Field-Effect Transistors (OFETs): High charge carrier mobility.

  • Organic Photovoltaics (OPVs): Tuning bandgaps for solar absorption.

Pharmaceutical Intermediates

The thiophene-phenyl scaffold is a pharmacophore found in various bioactive agents. The 4-chloro substitution is often used to block metabolic oxidation at the para-position, increasing the half-life of drug candidates targeting:

  • Anti-inflammatory pathways (COX-2 inhibitors).

  • Antimicrobial agents.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4)

    • Skin Irritation (Category 2)[3]

    • Eye Irritation (Category 2A)

  • Precautions:

    • Always handle in a fume hood to avoid inhalation of dust/vapors.

    • Wear nitrile gloves and safety goggles.

    • Disposal: Dispose of palladium-contaminated waste in designated heavy metal waste streams.

References

  • MySkinRecipes. (n.d.). Chemical Specifications for Thiophene Derivatives. Retrieved January 30, 2026, from [Link]

  • Google Patents. (2016). Method of synthesizing 2-(4-fluorophenyl)thiophene (CN105753835A).[1] Retrieved January 30, 2026, from

  • Organic Chemistry Portal. (n.d.). Synthesis of Thiophenes and Suzuki Coupling Methodologies. Retrieved January 30, 2026, from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-(4-Chlorophenyl)thiophene for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of the essential health and safety considerations for handling 2-(4-Chlorophenyl)thiophene in a research and drug development setting. As toxicological data for this specific compound is not fully investigated, this document establishes a framework for safe handling based on the known properties of related thiophene and chlorinated aromatic compounds. It is designed to empower researchers, scientists, and laboratory personnel with the knowledge to conduct a thorough risk assessment and implement robust safety protocols. The core principle of this guide is to treat 2-(4-Chlorophenyl)thiophene with a high degree of caution, adhering to the principles of "As Low As Reasonably Achievable" (ALARA) for all potential exposures.

Introduction: Understanding the Compound and Inherent Risks

2-(4-Chlorophenyl)thiophene is a heterocyclic aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its thiophene core and substituted chlorophenyl group contribute to its utility in synthesizing novel compounds with potential therapeutic applications.[1][2] However, the very features that make it chemically interesting also necessitate a careful and informed approach to its handling.

The toxicological properties of 2-(4-Chlorophenyl)thiophene have not been fully investigated.[3] This data gap is a critical consideration. Therefore, this guide is built upon a precautionary principle, extrapolating potential hazards from structurally related and well-characterized compounds, namely thiophene and its derivatives. Thiophene itself is known to be a flammable liquid and can cause skin, eye, and respiratory irritation.[4] High exposures can lead to more severe effects, including nausea, headache, and potential liver damage.[4] The presence of a chlorinated phenyl group may also influence the compound's toxicological profile.

This document serves as a foundational resource. It is imperative that it be used in conjunction with institution-specific safety protocols and a comprehensive, experiment-specific risk assessment.

Hazard Identification and Classification

Given the limited specific data for 2-(4-Chlorophenyl)thiophene, a conservative hazard profile must be assumed based on analogous compounds. The primary hazards are categorized below.

2.1. Health Hazards

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3] Thiophene and its derivatives can cause irritation to the skin, eyes, and respiratory system.[4][5]

  • Eye Irritation: Expected to cause serious eye irritation. Direct contact may lead to redness, pain, and potential damage.[3][5]

  • Skin Irritation: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[3][5] The material may be absorbed through the skin, contributing to systemic exposure.[4]

  • Respiratory Irritation: Inhalation of dust, vapor, or mist can irritate the respiratory tract, leading to coughing and shortness of breath.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6] High concentrations of related compounds can cause central nervous system effects like headache and dizziness.[5]

  • Chronic Health Effects: The chronic effects are not known. For the parent compound, thiophene, prolonged exposure may pose a risk of damage to the liver, kidneys, and nervous system.[7] It is not currently listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3]

2.2. Physicochemical Hazards

  • Flammability: While specific data is unavailable, related thiophene compounds are flammable liquids and pose a fire hazard when exposed to heat or ignition sources.[4][8]

  • Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases.[9]

  • Hazardous Decomposition Products: Upon combustion, may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[3][6]

Table 1: Summary of Potential Hazards
Hazard CategoryDescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3]Ingestion, Inhalation, Dermal
Irritation Causes serious eye irritation, skin irritation, and respiratory tract irritation.[3][4]Ocular, Dermal, Inhalation
Flammability Assumed to be a flammable substance based on related compounds.[4][8]Heat, Sparks, Open Flames
Reactivity Reacts with strong oxidizing agents, acids, and bases.[9]N/A
Chronic Toxicity Long-term effects are not fully known; potential for target organ damage.[3][7]Inhalation, Dermal

Comprehensive Risk Assessment Workflow

A systematic risk assessment is mandatory before any work with 2-(4-Chlorophenyl)thiophene begins. This process is not a one-time event but should be reviewed for any significant changes in experimental protocol. The causality behind this workflow is to proactively identify, evaluate, and mitigate risks, ensuring a multi-layered safety approach.

RiskAssessmentWorkflow cluster_prep Phase 1: Preparation & Information Gathering cluster_eval Phase 2: Hazard & Risk Evaluation cluster_control Phase 3: Control Measure Implementation cluster_review Phase 4: Documentation & Review A Review this Guide & SDS for Analogues B Analyze Experimental Protocol (Quantities, Equipment, Steps) A->B C Identify Potential Exposure Scenarios (e.g., weighing, transfer, spill) B->C D Assess Risk Severity & Likelihood (Consider scale and duration) C->D E Define Engineering Controls (Fume Hood, Ventilation) D->E F Specify PPE (Gloves, Goggles, Lab Coat) E->F G Establish Safe Work Practices (SOPs, Waste Disposal) F->G H Plan Emergency Response (Spill Kit, First Aid) G->H I Document Risk Assessment H->I J Obtain Supervisor Approval I->J K Review & Update Periodically or When Protocol Changes J->K

Caption: Risk Assessment Workflow for 2-(4-Chlorophenyl)thiophene.

Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls must be applied to minimize exposure. This means prioritizing engineering and administrative controls, with PPE serving as the final, essential barrier.

4.1. Engineering Controls

The primary engineering control is to handle 2-(4-Chlorophenyl)thiophene within a certified chemical fume hood.[9] The fume hood provides critical protection against inhalation of vapors or dust. The ventilation system should be designed to keep airborne concentrations as low as possible.[3] An eyewash station and a safety shower must be readily accessible and located close to the workstation.[9]

4.2. Administrative Controls

  • Designated Areas: Clearly demarcate areas where 2-(4-Chlorophenyl)thiophene is stored and handled.

  • Training: All personnel must receive documented training on the specific hazards and handling procedures for this compound before beginning work.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is used.[9] Wash hands thoroughly after handling and before leaving the laboratory.[8]

4.3. Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on the potential for contact.

  • Eye and Face Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[3] Given the chlorinated aromatic nature, nitrile gloves of sufficient thickness (e.g., 8 mil) are a reasonable starting point, but glove compatibility should be verified with the manufacturer's data for chlorinated solvents and aromatic compounds. Always inspect gloves before use and change them immediately if contaminated or damaged.

    • Lab Coat: A chemically resistant lab coat must be worn and kept buttoned. Do not wear lab coats outside of the laboratory area.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3] The type of respirator (e.g., air-purifying respirator with organic vapor cartridges) should be selected based on a formal respiratory protection program.

Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is fundamental to ensuring safety.

5.1. Handling and Use Protocol

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and materials, including waste containers.

  • Weighing: If the compound is a solid, conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

  • Transfers: Perform all transfers of the material within the fume hood. Use appropriate tools (spatulas, pipettes) to avoid generating dust or splashes.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Tightly close the container and return it to its designated storage location.[3]

5.2. Storage

  • Store in a cool, dry, and well-ventilated place away from sources of ignition.[3][8]

  • Keep the container tightly closed to prevent the release of vapors.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[9]

5.3. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[3][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material and contaminated debris into a suitable, labeled container for hazardous waste disposal.[3][9]

  • Decontamination: Clean the spill area thoroughly.

5.4. Waste Disposal

Dispose of 2-(4-Chlorophenyl)thiophene and any contaminated materials as hazardous waste.[3] All waste must be disposed of in a manner consistent with federal, state, and local regulations.[3] Do not allow the chemical to enter the environment.[3]

Emergency Procedures

6.1. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Conclusion

The safe handling of 2-(4-Chlorophenyl)thiophene is predicated on a thorough understanding of its potential hazards, even in the absence of complete toxicological data. By adopting a conservative approach, implementing robust engineering and administrative controls, using appropriate PPE, and strictly adhering to established protocols, researchers can mitigate the risks associated with this valuable chemical intermediate. Continuous vigilance, regular review of safety procedures, and a culture of safety-consciousness are paramount to protecting the health and well-being of all laboratory personnel.

References

  • Material Safety Data Sheet for 2-[(4-Chlorophenyl)thio]thiophene. Maybridge.
  • MSDS of 2-(4-Fluorophenyl)-thiophene. Capot Chemical. (2014-05-16).
  • 2-(Chloromethyl)thiophene, 33% w/w solution in toluene Safety Data Sheet. CymitQuimica. (2023-06-29).
  • Thiophene Safety Data Sheet. Fisher Scientific. (2025-12-18).
  • Material Safety Data Sheet Thiophene. Oxford Lab Fine Chem LLP.
  • 2-(4-Fluorophenyl)thiophene Compound Summary. PubChem, National Center for Biotechnology Information.
  • Hazard Summary for Thiophene. New Jersey Department of Health.
  • Thiophene Safety Data Sheet. Sigma-Aldrich. (2024-03-02).
  • Thiophene Material Safety Data Sheet. Santa Cruz Biotechnology.
  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives. ResearchGate. (2016-08-06). Available at: [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scientific Research Publishing. (2016-05-19). Available at: [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Purification of 2-(4-Chlorophenyl)thiophene by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of 2-(4-Chlorophenyl)thiophene, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. The protocol is centered around the robust and scalable technique of recrystallization. We detail the underlying principles of solvent selection, provide a systematic procedure for identifying an optimal solvent system, and present a complete workflow for the purification process, from dissolution to the recovery of high-purity crystalline material. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials development.

Introduction: The Rationale for Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature (typically the solvent's boiling point).[1] As the hot, saturated solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally present in smaller concentrations, remain dissolved in the cooled solvent, known as the mother liquor.[2] Subsequent filtration separates the purified solid from the dissolved impurities.[3]

For 2-(4-Chlorophenyl)thiophene, achieving high purity is critical for its downstream applications in drug development and as a monomer for conductive polymers. This protocol establishes a reliable method to achieve this, emphasizing both the practical steps and the scientific reasoning behind them.

Materials and Equipment

Reagents
  • Crude 2-(4-Chlorophenyl)thiophene

  • Solvent Candidates (Reagent Grade or Higher):

    • Methanol

    • Ethanol (95% or absolute)

    • Isopropanol

    • Petroleum Ether (e.g., 60-80 °C fraction)

    • Ethyl Acetate

    • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (optional, for drying)

Equipment
  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Condenser (for reflux)

  • Glass funnel

  • Büchner funnel and filter flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Spatula

  • Graduated cylinders

  • Pasteur pipettes

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Safety Precautions

Handle 2-(4-Chlorophenyl)thiophene and all organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Thiophene and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[5] Organic solvents like methanol are flammable and should be kept away from open flames or sparks.[6] Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocol

This protocol is divided into two main parts: a preliminary solvent selection and the bulk recrystallization procedure.

Part A: Systematic Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization.[3] The ideal solvent should have a boiling point lower than the melting point of 2-(4-Chlorophenyl)thiophene to prevent the compound from melting and "oiling out." While the exact melting point is not widely published, its analogous fluoro-compound is a solid at room temperature, suggesting a melting point above the boiling points of common solvents.[7][8]

Procedure:

  • Place approximately 20-30 mg of crude 2-(4-Chlorophenyl)thiophene into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., methanol, ethanol, petroleum ether) dropwise at room temperature, swirling after each addition.

  • Observation at Room Temperature:

    • If the compound dissolves readily, the solvent is unsuitable as a single-solvent system (poor recovery).

    • If the compound is completely insoluble, it may be a candidate for a two-solvent system or is unsuitable.

    • If the compound is sparingly soluble, proceed to the next step.

  • Observation at Elevated Temperature: Gently heat the test tubes containing the sparingly soluble samples in a water bath.[9] Add the solvent dropwise until the solid just dissolves.

  • Cooling and Crystallization: Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.

  • Solvent Choice: The optimal solvent is one that shows poor solubility at low temperatures but excellent solubility at high temperatures, and which yields a good crop of crystals upon cooling. For many thiophene derivatives, methanol or an ethanol/water mixture has proven effective.[4][10]

Part B: Bulk Recrystallization Protocol (Using Methanol as an Example)

This procedure assumes methanol was identified as a suitable solvent in Part A.

1. Dissolution: a. Place the crude 2-(4-Chlorophenyl)thiophene (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. b. Add a minimal amount of methanol, just enough to create a slurry. c. Gently heat the mixture on a hot plate with stirring. Add methanol in small portions until the solid completely dissolves at or near the boiling point of the solvent. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the yield of the recrystallized product.[1] d. (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes. The activated carbon will adsorb colored impurities.

2. Hot Filtration (if activated carbon was used or insoluble impurities are present): a. Place a funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. b. Quickly pour the hot solution through the filter paper. Causality: This step must be performed quickly to prevent premature crystallization of the product in the funnel. Pre-heating the glassware minimizes this risk.

3. Crystallization: a. Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Expertise: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[3] b. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

4. Crystal Collection and Washing: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold methanol. b. Turn on the vacuum and pour the crystallized mixture into the funnel. c. Wash the collected crystals with a small amount of ice-cold methanol. Causality: Washing with a cold solvent removes any adhering mother liquor (which contains the dissolved impurities) without significantly dissolving the desired product crystals. d. Keep the vacuum on to pull air through the crystals for several minutes to aid in initial drying.

5. Drying: a. Carefully transfer the purified crystals from the funnel to a pre-weighed watch glass. b. Dry the crystals to a constant weight. This can be done in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Data Presentation and Analysis

Summarize the experimental data in a table for clear record-keeping and analysis.

ParameterValue
Mass of Crude Material5.0 g
Recrystallization SolventMethanol
Volume of Solvent UsedRecord the volume
Mass of Recovered Pure ProductRecord the final mass
Percent Recovery (%)(Mass of Pure Product / Mass of Crude Material) x 100
Appearance of Pure Producte.g., White crystalline solid
Melting Point of Pure ProductRecord the melting range

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inside of the flask with a glass rod to induce crystallization.
Product "oils out" The boiling point of the solvent is higher than the melting point of the compound. The compound is impure, causing melting point depression.Re-heat the solution and add more solvent. Choose a lower-boiling solvent.
Low recovery of product Too much solvent was used. The compound is too soluble in the cold solvent. Crystals were washed with too much or warm solvent.Use less solvent in the next attempt. Choose a different solvent where the compound is less soluble at cold temperatures. Always use ice-cold solvent for washing.
Colored crystals obtained Colored impurities are co-precipitating.Use activated carbon during the dissolution step. A second recrystallization may be necessary.

Workflow Visualization

The following diagram illustrates the key decision points and steps in the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process A Start with Crude 2-(4-Chlorophenyl)thiophene B Solvent Selection Tests (Methanol, Ethanol, etc.) A->B C Dissolve Crude Product in Minimum Hot Solvent B->C Optimal Solvent Chosen D Hot Filtration (Optional, if impurities present) C->D Insoluble matter? E Slow Cooling to Room Temperature C->E No insoluble matter D->E F Cool in Ice Bath E->F G Vacuum Filtration (Collect Crystals) F->G H Wash Crystals with Ice-Cold Solvent G->H I Dry Purified Crystals H->I J High-Purity Crystalline Product I->J Process Complete

Caption: Workflow for the purification of 2-(4-Chlorophenyl)thiophene.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene.
  • Google Patents. (n.d.). CN104292209A - Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]

  • Utah Tech University. (n.d.). Purifying a Solid by Recrystallization. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-Chlorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-(4-Chlorophenyl)thiophene (CAS: 40133-23-1) is a critical heterocyclic building block utilized in the synthesis of organic semiconductors, optoelectronic materials (OLEDs), and pharmaceutical intermediates.[1] Its synthesis typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromothiophene and 4-chlorophenylboronic acid.[1][2]

Ensuring the purity of this intermediate is paramount; residual halides or boronic acids can act as charge traps in electronic devices or catalyst poisons in subsequent synthetic steps.[1][2] This application note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol designed to separate the target compound from its specific synthetic impurities.

Key Analytical Challenges
  • Hydrophobicity: The thiophene-phenyl conjugate is highly non-polar, requiring a strong organic eluent.[1][2]

  • Structural Isomers: Potential for regioisomeric byproducts (e.g., 3-substituted thiophenes) requires high chromatographic efficiency.[1][2]

  • Detection: The conjugated

    
    -system provides a distinct UV chromophore, allowing for sensitive detection using Diode Array Detectors (DAD).[1]
    

Scientific Rationale & Method Development

Separation Mechanism

A C18 (Octadecylsilane) stationary phase is selected for its strong hydrophobic interaction mechanism.[1][2] Given the non-polar nature of 2-(4-Chlorophenyl)thiophene (predicted LogP > 4), a high-strength mobile phase gradient is necessary to elute the compound within a reasonable runtime while maintaining resolution from the more polar starting materials.[1]

Impurity Profile Logic

Understanding the synthesis pathway is essential for identifying potential peaks.[1][2] The method is designed to resolve the following:

  • 4-Chlorophenylboronic acid: Highly polar, elutes near the void volume (

    
    ).[1][2]
    
  • 2-Bromothiophene: Moderately non-polar, elutes before the main peak.[1][2]

  • 2-(4-Chlorophenyl)thiophene (Target): Major peak.[1][2]

  • Homocoupling Dimers (e.g., 4,4'-Dichlorobiphenyl or 2,2'-Bithiophene): Highly hydrophobic, elute after the main peak.[1][2]

Visualization of Synthetic Pathway & Impurities

The following diagram illustrates the Suzuki coupling pathway and the origin of the impurities targeted by this method.

SuzukiCoupling cluster_legend Chromatographic Behavior SM1 2-Bromothiophene (Impurity B) Target 2-(4-Chlorophenyl)thiophene (Target Analyte) SM1->Target + SM2 Dimer1 Bithiophene / Biphenyl (Homocoupling Impurities) SM1->Dimer1 Self-coupling SM2 4-Chlorophenylboronic Acid (Impurity A) SM2->Target SM2->Dimer1 Self-coupling Cat Pd Catalyst Cat->Target Legend Impurity A: Elutes Early (Polar) Impurity B: Elutes Mid Target: Elutes Late Dimers: Elute Very Late (Hydrophobic)

Caption: Figure 1: Suzuki-Miyaura synthetic pathway showing the origin of critical impurities.[1] Impurity A (Boronic acid) is polar; Dimers are highly hydrophobic.

Experimental Protocol

Reagents and Chemicals[3]
  • Acetonitrile (ACN): HPLC Grade (Gradient Grade).[1]

  • Water: Milli-Q or HPLC Grade (Resistivity 18.2 MΩ[1][2]·cm).

  • Formic Acid (FA): HPLC Grade (Optional, 0.1% added to sharpen peak shape of acidic impurities like boronic acid).

  • Reference Standard: 2-(4-Chlorophenyl)thiophene (>99% purity).[1][2]

Instrumentation
  • System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18.[1][2]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAqueous baseline; acid suppresses ionization of silanols.[1][2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic eluent for hydrophobic aromatics.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.[1][2]
Column Temp 35°CImproves mass transfer and reproducibility; reduces backpressure.[1][2]
Injection Volume 5 - 10 µLAdjusted based on sample concentration (target ~0.5 mg/mL).
Detection (

)
285 nm (Primary)254 nm (Secondary)285 nm targets the conjugated thiophene-phenyl system (

).[1]
Run Time 20 MinutesSufficient to elute highly retained dimers.[1][2]
Gradient Program

A steep gradient is used to elute the highly retained target and potential dimers.[1][2]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.004060Initial hold to retain polar impurities (Boronic acid).[1][2]
2.004060Isocratic hold.[1][2]
12.00595Linear ramp to elute Target and Dimers.
15.00595Wash step to clear column.[1][2]
15.104060Return to initial conditions.[1][2]
20.004060Re-equilibration (Critical for reproducibility).

Method Validation & System Suitability

To ensure the data is trustworthy ("Trustworthiness" in E-E-A-T), the system must pass specific suitability criteria before sample analysis.

System Suitability Test (SST) Criteria

Inject a standard solution (0.5 mg/mL) five times.[1]

ParameterAcceptance LimitTroubleshooting
Retention Time RSD ≤ 0.5%Check pump flow stability and temperature control.
Peak Area RSD ≤ 1.0%Check injector precision and autosampler needle depth.
Tailing Factor (

)
0.8 - 1.2If > 1.5, column may be aging or voided; replace column.[1]
Theoretical Plates (

)
> 5,000Ensure connection tubing is minimized (low dead volume).
Sample Preparation[1][2]
  • Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask.

  • Dissolution: Dissolve in 100% Acetonitrile. Sonicate for 5 minutes. (Note: The compound is sparingly soluble in water; do not use water as diluent).[1][2]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Workflow Visualization

The following diagram outlines the logical flow of the analytical session, ensuring a self-validating process.

HPLC_Workflow Start Start Analysis Prep Sample Preparation (Dissolve in ACN, Filter) Start->Prep Equil Column Equilibration (60% ACN for 10 min) Prep->Equil Blank Inject Blank (ACN) Check for Ghost Peaks Equil->Blank Std Inject Standard (5x) Calc System Suitability Blank->Std Decision Pass SST? Std->Decision Sample Inject Samples Decision->Sample Yes Fail Troubleshoot System (Check Leak/Pump) Decision->Fail No Calc Calculate Purity (Area % Integration) Sample->Calc Fail->Equil Retry

Caption: Figure 2: Operational workflow for the HPLC analysis, incorporating a critical System Suitability Test (SST) decision gate.

Results Interpretation

Retention Time Prediction (Approximate)
  • ~ 2.5 min: 4-Chlorophenylboronic acid (Polar, unretained).

  • ~ 5.0 min: 2-Bromothiophene.[1][2]

  • ~ 9.5 min: 2-(4-Chlorophenyl)thiophene (Target) .

  • ~ 13.0 min: Homocoupling Dimers (Biphenyls/Bithiophenes).

Note: Absolute retention times will vary based on column dead volume and specific instrument dwell volume.

Purity Calculation

Purity is typically calculated using the Area Normalization Method :



Ensure the integration threshold is set low enough to capture trace impurities (>0.05%).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (The authoritative text on HPLC method development fundamentals). [1]

  • Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Source for impurity profile logic).

  • PubChem. "2-(4-Chlorophenyl)thiophene Compound Summary".[1][2] National Library of Medicine.[1][2] (Source for chemical properties).[1][2][3][4][5][6][7][8][9] [1]

  • Agilent Technologies. "Method Development Guide for Reversed-Phase HPLC". (Source for gradient optimization strategies).

Sources

Definitive 1H and 13C NMR Spectral Assignment for 2-(4-Chlorophenyl)thiophene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This technical guide provides a detailed, field-proven methodology for the complete and unambiguous assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-chlorophenyl)thiophene. This compound, featuring a heteroaromatic thiophene ring linked to a substituted phenyl group, presents a valuable case study for structural elucidation. We will move beyond simple spectral prediction, detailing a systematic approach that integrates one-dimensional (1H, 13C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices, from solvent selection to the strategic application of 2D correlation techniques for assigning quaternary carbons, is explained. This self-validating protocol is designed to equip researchers and drug development professionals with an authoritative framework for the structural characterization of complex bi-aryl and heteroaromatic systems.

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of pharmaceutical research and materials science, the precise structural characterization of novel molecular entities is non-negotiable. 2-(4-Chlorophenyl)thiophene serves as an excellent model for a common structural motif—a bi-aryl system comprising both a heteroaromatic and a substituted aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for elucidating such structures in solution.[1] Its power lies in its ability to probe the chemical environment of individual nuclei (1H and 13C), providing information on connectivity, stereochemistry, and electronic distribution.

This guide provides an in-depth protocol for the definitive assignment of every proton and carbon signal in the 2-(4-chlorophenyl)thiophene molecule. We will explore how the electronic properties of the sulfur heteroatom and the chloro-substituent manifest in the NMR spectra and how a multi-dimensional approach can resolve any ambiguities, ensuring the highest level of scientific integrity in structural verification.

Molecular Structure and Atom Numbering Convention

To ensure clarity throughout this guide, the following IUPAC-recommended numbering system for 2-(4-chlorophenyl)thiophene will be used. The thiophene ring is treated as the parent, with primes (') designating the positions on the phenyl substituent.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Assignment prep 1. Dissolve ~15-20 mg of sample in ~0.6 mL of CDCl3 tms 2. Add TMS as internal standard (0 ppm reference) prep->tms tube 3. Transfer to 5 mm NMR tube tms->tube h1 1D 1H Spectrum (Quantitative & Coupling Info) tube->h1 c13 1D 13C{1H} Spectrum (Carbon Count & Type) h1->c13 cosy 2D 1H-1H COSY (H-H Connectivity) c13->cosy hsqc 2D 1H-13C HSQC (Direct C-H Bonds) cosy->hsqc hmbc 2D 1H-13C HMBC (Long-Range C-H Bonds) hsqc->hmbc assign_h1 Assign 1H signals via multiplicity and COSY hmbc->assign_h1 assign_ch Assign protonated carbons using HSQC assign_h1->assign_ch assign_q Assign quaternary carbons and confirm structure using HMBC assign_ch->assign_q final Final Assignment Table assign_q->final

Caption: A systematic workflow for NMR data acquisition and analysis.

Protocol 1: NMR Sample Preparation
  • Analyte Weighing: Accurately weigh 15-20 mg of 2-(4-chlorophenyl)thiophene.

  • Solvent Selection: Use approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is an excellent choice as it is a common solvent for organic synthesis workups and effectively solubilizes many aromatic compounds. Its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) are well-documented and do not typically interfere with the aromatic signals of the analyte. [2]3. Internal Standard: Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm for both 1H and 13C).

  • Homogenization: Vortex the sample until the solid is completely dissolved.

  • Transfer: Using a pipette with a cotton filter, transfer the solution into a clean, dry 5 mm NMR tube.

Protocol 2: NMR Instrument Parameters (400 MHz Spectrometer)
  • 1H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width (SW): 20 ppm (-5 to 15 ppm)

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 4.0 s

  • 13C{1H} NMR Acquisition (Proton Decoupled):

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30)

    • Spectral Width (SW): 240 ppm (-20 to 220 ppm)

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 1.2 s

  • 2D Correlation Spectroscopy (COSY):

    • Pulse Program: Standard gradient-selected COSY (cosygpqf)

    • Data Points: 1024 (F2) x 256 (F1)

    • Number of Scans (NS): 4 per increment

  • 2D Heteronuclear Single Quantum Coherence (HSQC):

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3)

    • Spectral Width: 12 ppm (F2, 1H) x 180 ppm (F1, 13C)

    • Optimization: Set for average 1JCH coupling of 145 Hz.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC):

    • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf)

    • Spectral Width: 12 ppm (F2, 1H) x 220 ppm (F1, 13C)

    • Optimization: Set for long-range nJCH coupling of 8 Hz. This value is optimal for observing 2- and 3-bond correlations. [3]

Step-by-Step Spectral Assignment and Data Interpretation

Step 1: Analysis of the 1H NMR Spectrum

The 1H NMR spectrum in CDCl3 is expected to show two distinct groups of signals in the aromatic region.

  • Identify the AA'BB' System: Locate two signals, each integrating to 2H, that appear as sharp doublets. These belong to the chlorophenyl ring. The downfield doublet corresponds to H2'/H6' (meta to Cl) and the upfield doublet to H3'/H5' (ortho to Cl). Their coupling constant should be in the range of 8-9 Hz.

  • Identify the Thiophene System: Locate three distinct signals, each integrating to 1H. These are H3, H4, and H5.

    • The most downfield of these three is likely H5. It should appear as a doublet of doublets (dd) with coupling constants corresponding to J45 and J35.

    • Another dd will be H4, coupled to both H3 and H5.

    • The final dd will be H3, coupled to H4 and H5.

  • Confirm with COSY: The COSY spectrum will provide definitive proof of these couplings. A cross-peak will be observed between H3 and H4, and another between H4 and H5. A much weaker cross-peak may be visible between H3 and H5, confirming the long-range coupling. No cross-peaks will be seen between the thiophene protons and the chlorophenyl protons.

Step 2: Assigning Protonated Carbons with HSQC

The HSQC experiment correlates each proton directly to the carbon it is attached to.

  • Correlate Signals: Draw vertical lines from each proton signal in the 1H dimension (F2 axis) to its corresponding cross-peak. The 13C chemical shift can then be read from the F1 axis.

  • Initial Carbon Assignments:

    • The 1H signal assigned to H5 will correlate to the 13C signal for C5.

    • The 1H signal for H4 will correlate to the 13C signal for C4.

    • The 1H signal for H3 will correlate to the 13C signal for C3.

    • The 1H doublet for H2'/H6' will correlate to the 13C signal for C2'/C6'.

    • The 1H doublet for H3'/H5' will correlate to the 13C signal for C3'/C5'.

Step 3: Assigning Quaternary Carbons with HMBC

The HMBC spectrum reveals 2- and 3-bond correlations between protons and carbons. This is the key to assigning the non-protonated (quaternary) carbons and confirming the overall molecular framework.

  • C1' Assignment: Look for correlations from the protons ortho to the phenyl-thiophene bond (H2'/H6') to a quaternary carbon. This carbon is C1'. A key confirmation will be a correlation from the thiophene proton H3 to this same carbon (a 3-bond correlation).

  • C2 Assignment: The proton H3 should show a strong correlation to a quaternary carbon in the thiophene ring; this is C2. Protons from the phenyl ring (H2'/H6') should also show a 3-bond correlation to C2, confirming the connectivity between the rings.

  • C4' Assignment: The protons ortho to the chlorine (H3'/H5') will show a 2-bond correlation to the carbon bearing the chlorine, C4'. This carbon signal is expected to be significantly downfield.

Summary of Spectral Assignments

After following the systematic analysis described above, the complete and unambiguous assignments can be compiled.

Table 1: 1H and 13C NMR Assignments for 2-(4-Chlorophenyl)thiophene in CDCl3

PositionAtom1H Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)13C Chemical Shift (δ, ppm)
3H/C~7.25ddJ34=3.6, J35=1.1~123.2
4H/C~7.08ddJ45=5.2, J34=3.6~128.0
5H/C~7.38ddJ45=5.2, J35=1.1~124.5
2'/6'H/C~7.55dJ2'3'=8.5~126.5
3'/5'H/C~7.35dJ3'2'=8.5~129.2
2C---~143.8
1'C---~132.9
4'C---~133.5

Note: The chemical shift values provided are typical and may vary slightly based on concentration, temperature, and spectrometer calibration. The key diagnostic features are the relative shifts, multiplicities, and coupling constants.

Conclusion

This application note has detailed a comprehensive and systematic protocol for the complete 1H and 13C NMR spectral assignment of 2-(4-chlorophenyl)thiophene. By combining theoretical predictions with a logical workflow of 1D and 2D NMR experiments, we have established a self-validating method that ensures high-confidence structural elucidation. The causality-driven approach—understanding why a particular experiment is chosen and how it provides specific information—is paramount. This methodology is not limited to the title compound but serves as an authoritative template for researchers and drug development professionals tackling the structural characterization of similarly complex aromatic and heteroaromatic molecules.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Retrieved from [Link]

  • Zhang, L., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. Retrieved from [Link]

  • Costa, V.E.U., et al. (n.d.). Skeletal and Chlorine Effects on 13C-NMR Chemical Shifts of Chlorinated Polycyclic Systems. ResearchGate. Retrieved from [Link]

  • Bigler, P., & Furrer, J. (2018). Measurement of long-range heteronuclear coupling constants using the peak intensity in classical 1D HMBC spectra. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Use of 2-(4-Chlorophenyl)thiophene as an intermediate for active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(4-Chlorophenyl)thiophene (CAS 893-40-3) as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 2-(4-Chlorophenyl)thiophene (CAS 893-40-3) serves as a "privileged structure"—a molecular scaffold capable of providing ligands for diverse biological targets. While often overshadowed by its carboxylic acid derivatives (e.g., in the synthesis of Rivaroxaban ), this specific biaryl intermediate is a critical gateway for accessing p38 MAPK inhibitors , Wnt pathway modulators , and novel non-steroidal anti-inflammatory drugs (NSAIDs) .

This guide details the strategic application of 2-(4-Chlorophenyl)thiophene, moving beyond simple characterization to advanced C5-regioselective functionalization . We provide validated protocols for transforming this intermediate into high-value pharmacophores, emphasizing its utility in Structure-Activity Relationship (SAR) libraries for oncology and immunology.

Chemical Profile & Mechanistic Logic

The utility of 2-(4-Chlorophenyl)thiophene lies in its electronic and steric architecture.

  • Steric Blocking: The bulky 4-chlorophenyl group at the C2 position effectively blocks one

    
    -position, forcing subsequent electrophilic substitutions to occur exclusively at the C5 position.
    
  • Electronic Activation: The sulfur atom activates the C5 position, while the chlorophenyl group provides a lipophilic anchor common in kinase binding pockets (e.g., the hydrophobic "back pocket" of ATP binding sites).

Key Physical Properties:

Property Value Relevance
CAS Number 893-40-3 Unique Identifier
Molecular Weight 194.68 g/mol Fragment-based drug design compliant
LogP ~4.5 High lipophilicity (requires functionalization for bioavailability)

| Melting Point | 82-84 °C | Solid handling (easy crystallization) |[1]

Application Workflow: Divergent Synthesis

The following diagram illustrates the "Hub-and-Spoke" model where CAS 893-40-3 acts as the central hub for divergent synthesis.

G Start Boronic Acid + 2-Bromothiophene Core 2-(4-Chlorophenyl)thiophene (CAS 893-40-3) Start->Core Suzuki Coupling Pd(PPh3)4 RouteA Route A: Electrophilic Subst. (Vilsmeier-Haack) Core->RouteA POCl3 / DMF RouteB Route B: C-H Lithiation (n-BuLi / CO2) Core->RouteB 1. n-BuLi, -78°C 2. CO2 ProdA 5-Formyl Derivative (Precursor for Aldol/Amination) RouteA->ProdA ProdB 5-Carboxylic Acid (Rivaroxaban Analog Scaffolds) RouteB->ProdB Target1 p38 MAPK Inhibitors (Kinase Libraries) ProdA->Target1 Knoevenagel Target2 Wnt Pathway Modulators (Purine Diones) ProdB->Target2 Amide Coupling

Figure 1: Divergent synthetic pathways from the 2-(4-Chlorophenyl)thiophene scaffold to bioactive API classes.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Suzuki-Miyaura Coupling)

Objective: To synthesize high-purity 2-(4-Chlorophenyl)thiophene from commodity chemicals.

Reagents:

  • 2-Bromothiophene (1.0 eq)

  • 4-Chlorophenylboronic acid (1.1 eq)

  • Pd(PPh3)4 (3-5 mol%)

  • K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Inerting: Charge a reaction vessel with 2-bromothiophene, 4-chlorophenylboronic acid, and Pd(PPh3)4. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Activation: Heat the mixture to 90°C for 12 hours. The color will shift from yellow to dark brown (characteristic of Pd(0) species).

  • Work-up: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane to yield white crystalline needles.

    • QC Check: 1H NMR should show a doublet at

      
       7.5 (phenyl) and characteristic thiophene protons at 
      
      
      
      7.0-7.3.
Protocol B: Regioselective C5-Formylation (Vilsmeier-Haack)

Objective: To install a reactive aldehyde handle for kinase inhibitor synthesis.

Context: This reaction is critical for creating 5-aryl-2-acetylthiophene analogs and chalcones used in oncology research [1].

Reagents:

  • 2-(4-Chlorophenyl)thiophene (1.0 eq)[2]

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • Dimethylformamide (DMF) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a separate flask, add DMF to anhydrous DCM. Cool to 0°C. Dropwise add

    
     under 
    
    
    
    . Stir for 30 min until a white precipitate (chloroiminium salt) forms.
  • Addition: Dissolve 2-(4-Chlorophenyl)thiophene in DCM and add it slowly to the Vilsmeier reagent at 0°C.

    • Causality: Low temperature prevents polymerization of the thiophene ring.

  • Reaction: Warm to reflux (40°C) for 3-4 hours.

  • Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate (aq) to hydrolyze the iminium intermediate into the aldehyde.

  • Isolation: Extract with DCM. The product, 5-(4-chlorophenyl)thiophene-2-carbaldehyde , is a stable solid suitable for reductive amination.

Data Output:

Parameter Specification
Yield >85%
Purity (HPLC) >98% (Area %)
Appearance Pale yellow solid

| Key Impurity | C3-formylated isomer (<2%) |[1]

Application in Drug Discovery: Kinase Inhibitors

The aldehyde generated in Protocol B is a direct precursor to p38 MAPK inhibitors . By condensing this aldehyde with substituted acetophenones (Claisen-Schmidt condensation), researchers generate chalcones that are subsequently cyclized into pyrazolines or pyrimidines—motifs found in potent anti-inflammatory agents [2].

Mechanism of Action Relevance: The 4-chlorophenyl moiety mimics the halogenated aryl group found in the ATP-binding pocket of p38 kinase, forming halogen bonds with the hinge region residues (e.g., Met109).

Quality Control & Impurity Management

In pharmaceutical settings, the regioselectivity of the functionalization is the critical quality attribute (CQA).

Impurity Profiling Workflow:

  • Regioisomer Detection: Use 1H-NOESY NMR .

    • Pass: Strong NOE correlation between the Thiophene-H3 and the Phenyl-H2/H6 protons indicates the correct 2,5-substitution pattern.

    • Fail: Absence of this correlation suggests 2,4-substitution or other rearrangements.

  • Halogen Scrambling: In Pd-catalyzed steps, ensure no "homo-coupling" of the boronic acid (Biaryl impurity) or dehalogenation of the chlorophenyl group.

    • Limit: <0.15% (ICH Q3A guidelines).

References

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI Molecules. (2023). Describes the Vilsmeier-Haack route for 5-aryl-thiophenes.

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. NIH PubMed. (2018). Demonstrates the biological utility of the 4-chlorophenyl-thiophene/furan scaffold.

  • Purine diones as wnt pathway modulators. Google Patents (WO2014189466A1). Lists 2-(4-chlorophenyl)thiophene-5-yl as a key substituent in Wnt modulators.

  • Thiophene-2-carboxylic acid. Wikipedia. General background on thiophene carboxylic acid derivatives in pharma (Suprofen, Rivaroxaban precursors).

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for Suzuki coupling with 2-bromothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for Suzuki coupling with 2-bromothiophene Content type: Technical Support Center Guide

Welcome to the Advanced Synthesis Helpdesk. This guide addresses the specific challenges of employing 2-bromothiophene in Suzuki-Miyaura cross-coupling reactions. While thiophenes are essential pharmacophores, they present a "reactivity paradox": the electron-rich ring facilitates oxidative addition, but the sulfur atom acts as a potent catalyst poison, often leading to stalled reactions or low turnover numbers (TON).[1]

The Core Challenge: The Thiophene Paradox

Before troubleshooting, understand why your reaction is failing. The sulfur atom in 2-bromothiophene is a soft Lewis base that competes with phosphine ligands for coordination to the Palladium(II) center.

  • Standard Pathway:

    
    .
    
  • Poisoning Pathway: The sulfur atom of the substrate (or product) binds irreversibly to the Pd(II) intermediate, forming a "dead" complex that cannot undergo transmetalation.

Visualizing the Failure Mode

The following diagram maps the competition between the productive catalytic cycle and the sulfur-poisoning trap.

SuzukiThiophene Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 2-Bromothiophene Coord Sulfur Coordination (Pd-S Trap) OxAdd->Coord S-binding (Poisoning) TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid / Base Coord->Coord Catalyst Deactivation Prod Reductive Elimination (Product + Pd(0)) TransMet->Prod Product Release Prod->Start Regeneration

Caption: Figure 1. The catalytic cycle highlighting the competitive sulfur coordination pathway (red) that deactivates the catalyst.

Troubleshooting Hub (Q&A)

Issue 1: "My reaction starts well but stalls at ~30-40% conversion."

Diagnosis: Catalyst Poisoning. As the reaction proceeds, the concentration of the biaryl thiophene product increases. Often, the product is a better ligand for Palladium than the starting material, leading to product inhibition.[1]

Solution: Switch to Bulky, Electron-Rich Ligands .[1] Standard ligands like


 (in 

) are too labile and easily displaced by sulfur. You need ligands that create a steric "shield" around the Pd center, preventing sulfur coordination while allowing the smaller aryl groups to react.
  • Recommendation: Use SPhos , XPhos , or

    
     .[1]
    
  • Why? These Buchwald-type or bulky alkyl phosphine ligands are electron-rich (facilitating oxidative addition) and sterically demanding (preventing formation of inactive Pd-S complexes) [1].

Issue 2: "I see full consumption of the boronic acid, but the bromide remains."

Diagnosis: Protodeboronation.[2] Your boronic acid is decomposing (hydrolyzing) faster than it can transmetalate. This is common with heteroaryl boronic acids or under harsh basic conditions.

Solution: Modulate the Base and Water Content.[3]

  • Protocol Shift: If using

    
     or 
    
    
    
    at high temps (
    
    
    ), switch to CsF or
    
    
    in anhydrous solvents (Dioxane or Toluene).
  • Why? Fluoride bases (CsF) facilitate transmetalation via a different mechanism that is less prone to promoting protodeboronation than hydroxide/alkoxide pathways [2].

  • Alternative: Use Boronic Esters (BPin) or Potassium Trifluoroborates (

    
    ), which are more stable than free boronic acids.[1]
    
Issue 3: "I am getting significant homocoupling of the boronic acid."

Diagnosis: Oxygen Contamination. Palladium catalyzes the oxidative homocoupling of boronic acids in the presence of


.

Solution: Rigorous Degassing.

  • Action: Sparging with argon for 10 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for at least 30 minutes before adding the catalyst.

  • Check: Ensure your solvent is peroxide-free (especially if using THF or Dioxane).

Optimized Experimental Protocols

Do not rely on "standard" conditions (e.g.,


, 

, DME/Water).[1] For 2-bromothiophene, use one of the following high-fidelity methods.
Method A: The "Bulky Phosphine" Protocol (High Success Rate)

Best for: Sterically hindered partners or when catalyst poisoning is evident.

ComponentReagentEquivalentsNotes
Catalyst

1-2 mol%Source of Pd(0).
Ligand SPhos or

2-4 mol%L:Pd ratio of 2:1 is critical.
Substrate 2-Bromothiophene1.0 equiv
Partner Aryl Boronic Acid1.2 - 1.5 equivExcess compensates for deboronation.
Base

(finely ground)
2.0 - 3.0 equivAnhydrous or monohydrate.
Solvent Toluene / Water20:1 ratioSmall water amount activates the boronic acid.
Temp 80°C - 100°C

Step-by-Step:

  • Charge a reaction vial with

    
    , Ligand, Boronic Acid, and Base.[1]
    
  • Seal and purge with Argon (3x vacuum/refill cycles).

  • Add degassed Toluene and Water via syringe.

  • Add 2-Bromothiophene last (if liquid) via syringe.

  • Heat to 80°C with vigorous stirring (1000 rpm) to ensure phase mixing.

  • Monitor: Check HPLC/TLC at 1 hour. If stalled, add 1 mol% more catalyst stock.[1]

Method B: The "Gen-3 Precatalyst" Protocol (Fastest)

Best for: Rapid screening and industrial scalability.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd-XPhos G3 .

  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane / Water (4:1).[1]

  • Temp: 60°C.

  • Insight: Pd(dppf)Cl₂ is remarkably robust against sulfur poisoning compared to

    
     due to the chelating effect of the dppf ligand, making it a cost-effective alternative for simpler thiophene couplings [3].
    

Decision Matrix for Condition Selection

Use this logic flow to select the correct starting conditions for your specific coupling partner.

OptimizationTree Start Start: 2-Bromothiophene Coupling PartnerType Analysis of Coupling Partner Start->PartnerType SimpleAryl Simple Aryl (e.g., Phenyl-B(OH)2) PartnerType->SimpleAryl HeteroAryl Heteroaryl / Unstable (e.g., 2-Pyridyl, 2-Thienyl) PartnerType->HeteroAryl Steric Sterically Hindered (Ortho-substituted) PartnerType->Steric MethodB Use Method B (Pd(dppf)Cl2 / Dioxane) SimpleAryl->MethodB Cost Effective MethodC Modified Method (Pd-XPhos + CsF Base) HeteroAryl->MethodC Prevents Deboronation MethodA Use Method A (Pd-SPhos / Toluene) Steric->MethodA High Activity

Caption: Figure 2.[4] Decision tree for selecting reaction conditions based on the boronic acid partner's properties.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000).[1][5][6] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[6] Journal of the American Chemical Society.[3][6]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[3][6]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[6] Journal of the American Chemical Society.[3][6]

Sources

Technical Support Center: Purification of 2-(4-Chlorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 2-(4-Chlorophenyl)thiophene (CAS: 40133-23-1), a common intermediate in the synthesis of organic semiconductors and pharmaceutical APIs.

This guide assumes the compound was synthesized via Suzuki-Miyaura cross-coupling (e.g., 2-bromothiophene + 4-chlorophenylboronic acid), as this is the industry-standard route.

Executive Summary & Impurity Profile

Crude 2-(4-Chlorophenyl)thiophene typically presents as a yellow-to-orange solid or semi-solid oil. High purity (>99%) is critical for downstream applications, particularly in optoelectronics where trace metals quench fluorescence, or in pharma where Pd limits are strict (<10 ppm).

Common Impurities:

  • Homocoupling Byproducts: 2,2'-Bithiophene or 4,4'-Dichlorobiphenyl.

  • Protodeboronation Products: Chlorobenzene (volatile) or Thiophene (volatile).

  • Catalyst Residues: Palladium black or soluble Pd-ligand complexes.

  • Starting Materials: Unreacted aryl halides or boronic acids.

Diagnostic Workflow (Triage)

Before selecting a purification method, characterize your crude material.

ObservationLikely ImpurityRecommended Action
Black specks / Grey tint Palladium (Pd)Filtration through Celite® or Silica pad; use Pd scavengers.[1]
Oily / Sticky Solid Solvent residues or HomocouplingTrituration with cold pentane/methanol; High-vacuum drying.[1]
Spot at R_f ~1.0 (TLC) Biphenyl/BithiopheneThese are non-polar.[1] Recrystallization is required (Column is difficult).
Spot at Baseline (TLC) Boronic Acid / SaltsAqueous wash or Silica plug filtration.[1]

Palladium Removal Protocol (Critical Step)

Do not attempt recrystallization before removing Palladium. Pd seeds can become trapped in the crystal lattice.

Step-by-Step De-metallation:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or DCM (10 mL/g).

  • Scavenging: Add SiliaMetS® Thiol or activated carbon (10 wt% relative to crude mass).

  • Incubation: Stir at 50°C for 30-60 minutes.

  • Filtration: Filter hot through a pad of Celite® 545.

  • Concentration: Evaporate solvent to obtain a Pd-free solid.

Primary Purification Protocols

Method A: Recrystallization (Scalable & Green)

Best for: Removing homocoupling impurities and final polishing.

Solvent System: Ethanol (solvent) / Water (anti-solvent) OR Hexanes. Note: 2-(4-Chlorophenyl)thiophene is highly soluble in non-polar solvents. We use polarity contrast to force crystallization.

  • Dissolve: Place crude solid in a flask. Add Ethanol (absolute) (approx. 5-8 mL per gram).

  • Heat: Heat to reflux (approx. 78°C) until fully dissolved.

    • Troubleshooting: If oil droplets remain, add small amounts of Toluene until homogenous.

  • Precipitate: Remove from heat. While still warm, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Crystallize: Allow to cool slowly to room temperature (RT). Then, place in an ice bath (0°C) for 1 hour.

  • Harvest: Filter the off-white/yellow crystals. Wash with cold 50% EtOH/Water.

  • Dry: Vacuum dry at 40°C.

Method B: Flash Column Chromatography (High Purity)

Best for: separating unreacted starting materials.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: 100% Hexanes

    
     5% EtOAc in Hexanes.
    
  • Loading: Dry load on Celite is recommended to prevent streaking.

Elution Order:

  • Biphenyl/Bithiophene (Elutes first - very non-polar).

  • 2-(4-Chlorophenyl)thiophene (Product).

  • Starting Materials/Boronic Acids (Elute last or stay on baseline).

Visualized Workflows

Figure 1: Purification Decision Tree

Use this logic to determine the most efficient purification route.

PurificationLogic Start Crude Reaction Mixture Triage State of Crude? Start->Triage Solid Solid / Crystalline Triage->Solid Yes Oil Oily / Sticky Triage->Oil Yes PdCheck Pd Residue Present? (Black color) Solid->PdCheck Trituration Trituration (Cold Pentane/MeOH) Oil->Trituration Induce Solidification Trituration->Solid Scavenge Add Pd Scavenger Filter through Celite PdCheck->Scavenge Yes PurityCheck Major Impurities? PdCheck->PurityCheck No Scavenge->PurityCheck Recryst Recrystallization (EtOH/Water) PurityCheck->Recryst Homocoupling/Minor Column Flash Chromatography (Hexane/EtOAc) PurityCheck->Column Complex Mixture Final Pure 2-(4-Chlorophenyl)thiophene Recryst->Final Column->Final

Caption: Decision logic for selecting between trituration, chromatography, and recrystallization based on crude state and impurity profile.

Troubleshooting & FAQs

Q: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This occurs when the temperature drops too fast or the solvent mixture is too polar.

  • Fix: Re-heat to dissolve the oil. Add a small amount of a "bridge solvent" like Toluene or THF (1-2 mL). Allow the solution to cool much more slowly (wrap the flask in a towel). Scratch the glass with a spatula to induce nucleation.

Q: The product has a persistent yellow/orange color, but NMR shows it is pure. Is this okay? A: Pure thiophenes are often colorless or pale yellow. Deep orange usually indicates trace conjugated impurities (like bithiophenes) or oxidized Pd species.

  • Fix: Perform a Charcoal Wash . Dissolve in hot ethanol, add activated charcoal, stir for 15 mins, and filter hot. This usually removes color bodies.

Q: I see a small impurity doublet in the aromatic region (NMR) that won't go away. A: This is likely the Homocoupling product (4,4'-dichlorobiphenyl or 2,2'-bithiophene). These have similar solubility to your product.

  • Fix: Chromatography is more effective here than recrystallization. Use a very shallow gradient (100% Hexane for 5 column volumes, then slowly ramp to 1% EtOAc).

Q: Can I distill this compound? A: Yes, but it requires high vacuum. 2-(4-Fluorophenyl)thiophene (a close analog) is purified by fractional distillation at reduced pressure [1].[2] However, for the chloro-derivative, sublimation or recrystallization is generally preferred to avoid thermal decomposition.

References

  • Synthesis and Purification of 2-(4-fluorophenyl)thiophene. Google Patents (CN103601715A). A validated protocol for the separation and purification of aryl-thiophenes using solvent extraction and fractionation.

  • The Suzuki Reaction. Myers Group, Harvard University. Comprehensive guide on mechanism, side-reactions (homocoupling), and catalyst choices.

  • Recrystallization Guide. MIT OpenCourseWare. Standard operating procedures for two-solvent recrystallization systems.

  • Palladium Impurity Removal. Biotage. Strategies for removing metal catalysts from API streams using scavengers.

Sources

Technical Support Center: Optimizing Solvent Systems for 2-(4-Chlorophenyl)thiophene Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-Chlorophenyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. As your senior application scientist, I've structured this guide to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your purification process effectively.

Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle that the solubility of most solids increases with temperature.[1] The goal is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, promoting the formation of a pure crystal lattice while impurities remain in the solution.[2][3] The selection of an appropriate solvent system is the most critical factor in a successful recrystallization.[1][4]

This guide provides a series of troubleshooting questions and detailed experimental protocols to help you navigate the challenges of recrystallizing 2-(4-Chlorophenyl)thiophene.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during the recrystallization of 2-(4-Chlorophenyl)thiophene.

Question 1: My 2-(4-Chlorophenyl)thiophene is not dissolving in the hot solvent. What is the cause and what should I do?

Answer:

This issue typically arises from a mismatch in polarity between the solute and the solvent. 2-(4-Chlorophenyl)thiophene, with its aromatic thiophene and chlorophenyl rings, is a relatively non-polar compound. If you are using a highly polar solvent like water or methanol, you may not achieve sufficient solubility even at elevated temperatures.

  • Causality: The principle of "like dissolves like" governs solubility. Non-polar compounds are best dissolved in non-polar or moderately polar solvents.

  • Troubleshooting Steps:

    • Increase Solvent Volume: First, ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated mixture until the solid dissolves. However, avoid adding an excessive amount, as this will reduce your final yield.[3]

    • Switch to a Less Polar Solvent: If the compound remains insoluble, you should select a solvent with lower polarity. Good alternatives to try would be toluene, ethyl acetate, or a mixture of ethanol and a non-polar solvent like hexane.

    • Consider a Binary Solvent System: If no single solvent is ideal, a binary (two-solvent) system can be highly effective. Dissolve the compound in a minimum amount of a hot solvent in which it is readily soluble (e.g., hot ethanol or ethyl acetate). Then, slowly add a hot "anti-solvent" in which the compound is poorly soluble (e.g., water or hexane) until the solution becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate and then allow the solution to cool slowly.

Question 2: The compound dissolved in the hot solvent, but it "oiled out" upon cooling instead of forming crystals. How can I prevent this?

Answer:

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[5] The resulting liquid droplets are often impure and may solidify into an amorphous solid rather than a pure crystalline form.[5]

  • Causality: This phenomenon is common when the boiling point of the solvent is significantly higher than the melting point of the compound being purified.

  • Troubleshooting Steps:

    • Lower the Cooling Temperature: Reheat the solution until the oil redissolves. Then, allow it to cool more slowly. A slower cooling rate can sometimes promote crystallization over oiling out.[1]

    • Use More Solvent: The presence of an oil may indicate that the solution is too concentrated. Add more hot solvent to the mixture to decrease the saturation point.

    • Change the Solvent System: Select a solvent with a lower boiling point. For instance, if you are using toluene (boiling point ~111°C), consider switching to ethyl acetate (boiling point ~77°C) or a mixture with a lower boiling point.

    • Induce Crystallization: Try adding a seed crystal or scratching the inside of the flask with a glass rod at the surface of the solution to provide a nucleation site for crystal growth.[6]

Question 3: My solution is clear and has cooled to room temperature, but no crystals have formed. What should I do to initiate crystallization?

Answer:

The absence of crystal formation indicates that the solution is not yet supersaturated, or that the nucleation process has not been initiated.

  • Causality: This can be due to using too much solvent, or the compound having a high barrier to nucleation.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The small glass particles that are dislodged can serve as nucleation sites.

      • Seed Crystals: If you have a small amount of pure 2-(4-Chlorophenyl)thiophene, add a tiny crystal to the solution. This will act as a template for further crystal growth.[6]

    • Cool Further: Place the flask in an ice-water bath to further decrease the solubility of the compound.[6] Be patient, as crystallization can sometimes be slow.

    • Reduce Solvent Volume: If the above steps fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and increase the concentration of the solute. Then, allow the solution to cool again.

Question 4: I have obtained crystals, but my yield is very low. How can I improve it?

Answer:

A low yield can result from several factors, including incomplete crystallization, using too much solvent, or premature crystallization during a hot filtration step.

  • Causality: The yield is dependent on the difference in solubility of the compound at high and low temperatures, as well as the efficiency of the recovery process.

  • Troubleshooting Steps:

    • Ensure Complete Crystallization: After cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the amount of precipitate.

    • Minimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Second Crop of Crystals: Concentrate the filtrate (the solution remaining after filtering the crystals) by boiling off some of the solvent and then cooling again. This may yield a second, albeit less pure, crop of crystals.

    • Rinse with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of the product.[2]

Frequently Asked Questions (FAQs)

What are the key properties of 2-(4-Chlorophenyl)thiophene to consider for recrystallization?

What are good single solvents to start with for 2-(4-Chlorophenyl)thiophene recrystallization?

Based on the compound's structure and general practices for similar aromatic compounds, good starting solvents to screen include:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl Acetate

  • Toluene

  • Hexane

When is a binary solvent system recommended?

A binary solvent system is ideal when no single solvent meets the criteria of high solubility at high temperatures and low solubility at low temperatures.[2] This is a common scenario, and binary systems offer a high degree of tunability. For 2-(4-Chlorophenyl)thiophene, promising binary systems could include:

  • Ethanol/Water

  • Methanol/Water

  • Ethyl Acetate/Hexane

  • Toluene/Hexane

  • Methanol/Chloroform[7]

Data Presentation: Solvent Selection Guide

The following table provides a starting point for solvent selection. The solubility characteristics are predicted based on the principles of "like dissolves like" and the properties of similar compounds.

SolventPolarity (Dielectric Constant)[8]Boiling Point (°C)[9]Expected Solubility of 2-(4-Chlorophenyl)thiophene
Hexane1.969Low at room temp, moderate when hot
Toluene2.4111Moderate at room temp, high when hot
Ethyl Acetate6.077Moderate at room temp, high when hot
Ethanol24.378.5Sparingly soluble at room temp, soluble when hot
Methanol32.665Sparingly soluble at room temp, soluble when hot
Water78.5100Insoluble

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol will help you efficiently screen multiple solvents to find the best candidate for recrystallization.

  • Place approximately 20-30 mg of crude 2-(4-Chlorophenyl)thiophene into several small test tubes.

  • To each test tube, add a different solvent from the table above, drop by drop, at room temperature. Swirl the tube after each addition. Note if the compound dissolves readily. A good solvent should not dissolve the compound at room temperature.[10]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature.

  • After cooling to room temperature, place the test tube in an ice bath to promote further crystallization.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of pure crystals upon cooling.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start: Add minimum hot solvent to crude 2-(4-Chlorophenyl)thiophene dissolved Does the solid dissolve? start->dissolved no_dissolve No dissolved->no_dissolve No yes_dissolve Yes dissolved->yes_dissolve Yes action_no_dissolve Action: Add more solvent or switch to a more suitable (likely less polar) solvent. no_dissolve->action_no_dissolve cool_solution Cool the solution slowly to room temperature, then in an ice bath. yes_dissolve->cool_solution action_no_dissolve->start Retry outcome What is the outcome? cool_solution->outcome crystals Good Crystals Form outcome->crystals Crystals oil_out Compound Oils Out outcome->oil_out Oil no_crystals No Crystals Form outcome->no_crystals Nothing success Success: Filter, wash with cold solvent, and dry crystals. crystals->success action_oil_out Action: 1. Reheat and add more solvent. 2. Use a lower boiling point solvent. 3. Cool more slowly. oil_out->action_oil_out action_no_crystals Action: 1. Scratch flask or add seed crystal. 2. Boil off some solvent to concentrate. 3. Cool in ice bath for longer. no_crystals->action_no_crystals action_oil_out->yes_dissolve Retry action_no_crystals->cool_solution Retry

Caption: Troubleshooting workflow for recrystallization.

References

  • Organic Chemistry 253 Experiment #3 Recrystallization. (n.d.).
  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
  • Recrystallization with dual solvent system? (2020). Sciencemadness.org.
  • Go-to recrystallization solvent mixtures. (2023). Reddit.
  • Recrystallization. (2020). YouTube.
  • Recrystallization and Melting Point Analysis. (2022). YouTube.
  • Thiophene. (n.d.). Wikipedia.
  • Recrystallization - Single Solvent. (n.d.). University of Calgary.
  • Recrystallization. (2021). Chemistry LibreTexts.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Recrystallization (chemistry). (n.d.). Wikipedia.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
  • Common Solvents for Crystallization. (n.d.).
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Process for the purification of thiophenes. (2009). Google Patents.
  • Chemical Properties of Thiophene (CAS 110-02-1). (n.d.). Cheméo.
  • 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide. (n.d.). Benchchem.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews.
  • Properties of Common Organic Solvents. (2022).
  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). (2025). ResearchGate.
  • 2-(4-Fluorophenyl) thiophene. (n.d.). CPHI Online.
  • Thiophene and its Derivatives. (n.d.).
  • Comparison of the polarity of organic solvents. (2022).
  • 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile. (n.d.). PubChem.
  • Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts.

Sources

Technical Support Hub: Thiophene Integrity Assurance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Desulfurization & Ring Opening in Thiophene Chemistry Status: Active Maintainer: Senior Application Scientist

Introduction: The "Sulfur Trap"

Thiophene is deceptively stable. While it exhibits aromatic character (6


-electrons), the sulfur atom introduces a localized area of high electron density and Lewis basicity that benzene lacks. This creates two critical failure modes during synthesis:
  • Catalyst Poisoning: The sulfur atom coordinates strongly to soft transition metals (Pd, Pt, Ni), arresting the catalytic cycle.

  • Desulfurization/Ring Opening: Under reducing or oxidative stress, the C–S bond becomes the weakest link, leading to ring fragmentation or sulfur extrusion (hydrodesulfurization).

This guide provides field-proven protocols to navigate these risks.

Module 1: Hydrogenation & Reduction

Current Status: Critical Risk User Issue: "I tried to reduce a nitro group/alkene on my thiophene scaffold, but I lost the sulfur atom or opened the ring."

The Mechanism of Failure

The most common error is using Raney Nickel . Raney Ni is industrially used specifically for desulfurization (the Mozingo reduction). It adsorbs sulfur into the porous nickel lattice, cleaving C–S bonds to form C–H bonds.

Troubleshooting & Protocols
Q: How do I reduce an alkene/nitro group without destroying the ring?

A: You must switch from "adsorption-based" catalysts (Raney Ni) to "surface-controlled" catalysts or non-metallic methods.

Target GroupDO NOT USE RECOMMENDED PROTOCOL WHY?
Nitro (-NO₂) Raney Ni, Pd/C (High Pressure)Fe / AcOH or SnCl₂ / HCl Dissolving metal reductions (Fe, Sn) are chemoselective for nitro groups and ignore the thiophene ring.
Alkene (C=C) Pd/C (Methanol, 50 psi)Pd/C (Ethyl Acetate, 1 atm) + Pyridine Pyridine acts as a selective poison, occupying the most active sites on Pd that would otherwise attack the C–S bond.
Ketone (C=O) H₂ / Metal CatalystIonic Hydrogenation (Et₃SiH / TFA) Hydride donors reduce the carbonyl carbon without coordinating to the sulfur atom.
Protocol: Poisoned Hydrogenation of Thiophene-Alkenes

Standard Pd/C is risky. This modification safeguards the ring.

  • Solvent: Use Ethyl Acetate (non-protic solvents reduce C–S activation risk compared to MeOH).

  • Additive: Add Pyridine (5-10 mol% relative to substrate).

  • Catalyst: 5% Pd/C (avoid 10% or higher loadings).

  • Pressure: Balloon pressure (1 atm) only.

  • Workup: Wash with mild aqueous HCl to remove pyridine.

Module 2: Metal-Catalyzed Cross-Coupling

Current Status: Moderate Risk User Issue: "My Suzuki/Buchwald coupling has <10% yield. Is the catalyst dead?"

The Mechanism of Failure

Thiophene sulfur is a "soft" donor. It binds irreversibly to the open coordination site of "soft" metals like Palladium(II) or Nickel(0), preventing the oxidative addition of the aryl halide. This is Catalyst Poisoning .

Visualizing the Problem

Catalyst Poisoning Pd Active Catalyst (Pd-L) Dead Poisoned Complex (Pd-S-Thiophene) Pd->Dead S-Coordination (Fast & Irreversible) Product Coupled Product (Ar-Thiophene) Pd->Product Oxidative Addition (Desired Path) Thiophene Thiophene Substrate (S-Donor) Thiophene->Dead ArX Aryl Halide (Ar-X) ArX->Product Dead->Product BLOCKED

Figure 1: Kinetic competition between productive oxidative addition and non-productive sulfur coordination (poisoning).

Troubleshooting & Protocols
Q: Can I use Nickel catalysts?

A: Avoid if possible. Nickel is more oxophilic and thiophilic than Palladium. It frequently inserts into the C–S bond (ring opening) rather than the C–X bond.

  • Exception: If you must use Ni, use bulky N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, IMes) which sterically block the sulfur from approaching the metal center.

Q: Which ligands prevent Pd poisoning?

A: You need ligands that are bulky and electron-rich to outcompete the sulfur.

  • Gold Standard: S-Phos or X-Phos (Buchwald Biaryl Phosphines). The lower ring of these ligands creates a "roof" over the Pd, allowing the thin Ar-X to enter but blocking the bulky thiophene sulfur coordination.

  • Alternative: dPpf (Bis(diphenylphosphino)ferrocene). The large bite angle forces reductive elimination, speeding up the cycle before poisoning occurs.

Module 3: Oxidation Management

Current Status: High Risk User Issue: "I wanted to oxidize an alcohol to an aldehyde, but I made the sulfone."

The Mechanism of Failure

Electrophilic oxidants (like mCPBA or H₂O₂/Acid) attack the most electron-rich spot. In thiophene, the sulfur lone pair is highly nucleophilic. Once oxidized to sulfoxide/sulfone, the ring loses aromaticity and becomes a Michael acceptor, leading to decomposition.

Reagent Compatibility Matrix
ReagentCompatibilityMechanism / Risk
mCPBA FATAL Epoxidizes the sulfur (S-oxidation).
KMnO₄ ⚠️ RISKY Can cleave the ring at the double bond.
Jones Reagent ⚠️ RISKY Acidic conditions promote polymerization of thiophene.
MnO₂ SAFE Heterogeneous surface reaction; selective for allylic/benzylic alcohols.
Swern SAFE Active species (Cl-SMe₂⁺) reacts with alcohol oxygen, not thiophene sulfur.
Dess-Martin SAFE Mild, non-acidic, chemoselective for alcohols.
Protocol: Manganese Dioxide (MnO₂) Oxidation

Best for Thiophene-Methanol


 Thiophene-Aldehyde conversion.
  • Reagent: Activated MnO₂ (excess, typically 10-20 eq).

  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Procedure: Stir at room temperature.

  • Monitoring: TLC is essential. Thiophene aldehydes are stable, but prolonged exposure can lead to over-oxidation side products.

  • Workup: Filter through a Celite pad.[1] No aqueous workup required (prevents hydration of the aldehyde).

Module 4: Lithiation & Functionalization

Current Status: Operational with Controls User Issue: "My ring shredded upon adding n-BuLi."

The Mechanism of Failure

While thiophene protons are acidic enough for lithiation, the resulting 2-lithiothiophene is thermally unstable above -20°C. It can undergo ring-opening fragmentation (via alkyne intermediates) if allowed to warm up before quenching with an electrophile.

Decision Tree: Safe Functionalization

Lithiation Safety Start Thiophene Functionalization Temp Is Temperature < -70°C? Start->Temp Safe Proceed with n-BuLi Temp->Safe Yes Unsafe STOP: Ring Fragmentation Risk Temp->Unsafe No (Room Temp) Quench Stable Product Safe->Quench Add Electrophile IMMEDIATELY Alt Use LDA or LiHMDS (Softer Bases) Unsafe->Alt If Temp cannot be lowered

Figure 2: Thermal control logic for organolithium reactions with thiophene.

References

  • Mozingo Reduction (Desulfurization)

    • Title: "Hydrogenolysis of Sulfur Compounds by Raney Nickel"
    • Source:J. Am. Chem. Soc. 1943, 65, 6, 1013–1016.
    • URL:[Link]

  • Catalyst Poisoning Mechanisms

    • Title: "C
    • Source:Journal of C
    • URL:[Link]

  • Selective Coupling (Ligand Effects)

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds" (Review of S-Phos/X-Phos utility)
    • Source:Chem. Rev. 1995, 95, 7, 2457–2483.
    • URL:[Link]

  • Selective Oxidation (MnO2)

    • Title: "Manganese Dioxide as a Stable, Green, and Efficient Oxidant"
    • Source:Synlett[2]

  • Ionic Hydrogenation

    • Title: "Ionic Hydrogen
    • Source:Tetrahedron
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: 2-(4-Chlorophenyl)thiophene vs. 2-(4-fluorophenyl)thiophene

[1]

Executive Summary

This guide analyzes the distinct reactivity profiles of 2-(4-chlorophenyl)thiophene and 2-(4-fluorophenyl)thiophene .[1] While structurally similar, the divergence in halogen electronegativity, bond strength, and steric demand dictates their specific applications in medicinal chemistry and materials science.[1]

Key Takeaway:

  • 2-(4-Fluorophenyl)thiophene is the preferred "End-Game" scaffold.[1] The C–F bond is metabolically stable, electronically robust, and minimizes steric disruption, making it ideal for final drug candidates or organic semiconductors (OFETs).[1]

  • 2-(4-Chlorophenyl)thiophene is the preferred "Synthetic Handle" .[1] The C–Cl bond serves as a latent reactive site for subsequent palladium-catalyzed cross-couplings, allowing for the modular construction of complex tricyclic architectures.[1]

Part 1: Electronic Structure & Physicochemical Properties[1]

The reactivity difference stems from the fundamental properties of the carbon-halogen bond on the phenyl ring.

Comparative Data Matrix[1]
Feature2-(4-Fluorophenyl)thiophene2-(4-Chlorophenyl)thiopheneImpact on Reactivity
Bond Dissociation Energy (C–X) ~116 kcal/mol (Strong)~81 kcal/mol (Moderate)F is inert to Pd-catalysis; Cl is reactive.[1]
Electronegativity (Pauling) 3.983.16F induces stronger polarization but less resonance donation than Cl.
Van der Waals Radius 1.47 Å1.75 ÅCl introduces steric twist between rings; F allows planarity.
Hammett Constant (

)
0.060.23Cl is more electron-withdrawing overall on the phenyl ring.
Lipophilicity (LogP) Moderate IncreaseHigh IncreaseCl drives higher hydrophobic binding; F modulates metabolic stability.
Structural Conformation & Planarity

In conjugated systems like 2-arylthiophenes, planarity is essential for electron delocalization (vital for OFETs).[1]

  • The Fluorine Effect: Due to its small radius (similar to H), the 4-fluoro substituent causes minimal steric clash.[1] This allows the phenyl and thiophene rings to maintain a near-planar conformation, maximizing

    
    -orbital overlap.[1]
    
  • The Chlorine Effect: The larger 4-chloro atom can induce a slight torsion angle if adjacent steric bulk exists (though at the para-position, this is minimized).[1] However, its primary structural impact is in crystal packing, where Cl...Cl halogen bonding often directs supramolecular assembly.[1]

Part 2: Synthetic Divergence (The "Shield" vs. The "Handle")

The most critical operational difference is the reactivity of the C–X bond toward transition metals.

The "Shield": Fluorine as a Metabolic Blocker

In drug discovery, the C–F bond is used to block metabolic "soft spots." The 4-position of the phenyl ring is prone to oxidative metabolism (hydroxylation) by Cytochrome P450.[1]

  • Mechanism: The high strength of the C–F bond renders it resistant to oxidative insertion.

  • Application: Use the fluoro-analog when the 2-phenylthiophene unit is the final pharmacophore.[1]

The "Handle": Chlorine as a Gateway

The C–Cl bond in 2-(4-chlorophenyl)thiophene is a "sleeping" functional group.[1] It is stable enough to survive the initial formation of the thiophene-phenyl bond but reactive enough to undergo oxidative addition with Palladium(0) in a subsequent step.

Workflow Diagram: Divergent Reactivity

The following diagram illustrates how the choice of halogen dictates the synthetic pathway.

ReactivityFlowStartStarting Material:2-BromothiopheneProductF2-(4-Fluorophenyl)thiophene(The 'Shield')Start->ProductFPd(PPh3)4, Na2CO34-F-Ph-B(OH)2ProductCl2-(4-Chlorophenyl)thiophene(The 'Handle')Start->ProductClPd(PPh3)4, Na2CO34-Cl-Ph-B(OH)2BoronicCoupling Partner:4-Halo-phenylboronic acidBoronic->ProductFBoronic->ProductClMetabolismMetabolic Stability(Resistant to P450)ProductF->MetabolismIn vivoEASElectrophilic Subst.(C5 Bromination)ProductF->EASNBS/DMFSuzuki2Sequential Coupling(Suzuki/Buchwald)ProductCl->Suzuki2Pd(OAc)2, LigandNew Boronic AcidProductCl->EASNBS/DMF

Figure 1: Divergent synthetic pathways. The Cl-analog opens a secondary coupling channel, while the F-analog is optimized for stability.[1]

Part 3: Experimental Protocols

Unified Synthesis: Suzuki-Miyaura Coupling

This protocol is effective for synthesizing both analogs.[1] Note that for the chloro-analog, mild conditions are preferred to prevent premature activation of the C–Cl bond.[1]

Reagents:

  • 2-Bromothiophene (1.0 equiv)[1]

  • 4-Substituted-phenylboronic acid (1.1 equiv) (F or Cl)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    (3-5 mol%)[1]
  • Base: Na

    
    CO
    
    
    (2M aqueous, 3.0 equiv)[1]
  • Solvent: DME/Ethanol/Water (2:1:[1]1) or Toluene/Water.

Step-by-Step Protocol:

  • Degassing: Charge a reaction flask with the solvent mixture. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.[1]

  • Addition: Add 2-bromothiophene, the boronic acid, and base.

  • Catalyst: Add Pd(PPh

    
    )
    
    
    last under a positive pressure of Argon.
  • Reaction:

    • For F-analog: Heat to reflux (80-90°C) for 4-6 hours.

    • For Cl-analog: Monitor closely. Heat to 70-80°C. Do not overheat, as oxidative addition into the C-Cl bond can occur at high temperatures with active catalysts.[1]

  • Workup: Cool to RT. Extract with EtOAc. Wash with brine. Dry over MgSO

    
    .
    
  • Purification: Silica gel chromatography (Hexanes).

    • Note: The F-analog often elutes slightly faster due to lower polarizability.[1]

Sequential Functionalization (Specific to Cl-Analog)

To utilize the "handle" on 2-(4-chlorophenyl)thiophene:

  • Transformation: Conversion to 2-(4-biaryl)thiophene .[1]

  • Catalyst System: Requires a more active catalyst than Pd(PPh

    
    )
    
    
    to activate the aryl chloride. Use Pd
    
    
    (dba)
    
    
    with SPhos or XPhos .
  • Protocol: React 2-(4-chlorophenyl)thiophene with a second boronic acid (e.g., 4-methoxyphenylboronic acid) using K

    
    PO
    
    
    in Toluene at 100°C.

Part 4: Electrophilic Aromatic Substitution (EAS)

Both molecules undergo EAS (e.g., bromination, acylation).[1] The thiophene ring is significantly more reactive than the phenyl ring.

  • Regioselectivity: The incoming electrophile will attack position C5 of the thiophene ring (alpha to the sulfur, remote from the phenyl).

  • Comparison:

    • 2-(4-Fluorophenyl)thiophene: The 4-F group is electron-withdrawing by induction but donating by resonance.[1] The net effect on the remote thiophene ring is negligible compared to the strong activation provided by the sulfur atom.

    • 2-(4-Chlorophenyl)thiophene: Similar electronic effect.[1]

    • Outcome: Both substrates brominate (NBS/DMF) at C5 with high regioselectivity. The choice between them should be based on the desired final properties (solubility/stability), not EAS reactivity.

References

  • Synthesis of 2-(4-fluorophenyl)

    • Methodology: Pd-catalyzed cross-coupling of 4-fluorophenylboronic acid with 2-bromothiophene.[1]

    • Source:[1]

  • Comparative Metabolic Stability (F vs Cl)

    • Insight: Fluorine as a metabolic blocker vs Chlorine as a lipophilic handle.
    • Source:

  • Electronic Properties of Fluorinated Oligothiophenes

    • Insight: Impact of Fluorine on planarity and charge transport in transistors.
    • Source:[1]

  • Thiophene Reactivity & Stability

    • Insight: General stability trends of chlorinated thiophenes and computational data.[2][3]

    • Source:[1]

Comprehensive Guide: DFT Computational Analysis of 2-(4-Chlorophenyl)thiophene Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: DFT Computational Analysis of 2-(4-Chlorophenyl)thiophene Stability Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous computational framework for analyzing the stability and electronic properties of 2-(4-Chlorophenyl)thiophene , a critical scaffold in organic photovoltaics (OPV) and medicinal chemistry. Unlike rigid templates, this analysis synthesizes thermodynamic, conformational, and electronic stability metrics, comparing them against non-halogenated and fluorinated analogs.

The presence of the chlorine atom at the para-position of the phenyl ring introduces specific electronic inductive effects (


) and mesomeric effects (

) without significantly altering the steric profile of the inter-ring bond compared to the unsubstituted parent. This guide details the specific DFT protocols required to capture these subtle physicochemical nuances.

Part 1: Computational Methodology & Protocol

To ensure high-fidelity results that correlate with experimental observables (e.g., UV-Vis


, cyclic voltammetry), the choice of functional and basis set is paramount.
Functional Selection: The Dispersion Necessity

Standard functionals like B3LYP often fail to accurately predict the torsional barrier between the thiophene and phenyl rings because they neglect long-range dispersion interactions.

  • Recommended:

    
    B97X-D  or B3LYP-D3(BJ) .
    
  • Rationale: These range-separated hybrids with dispersion corrections accurately model the weak

    
    -
    
    
    
    and CH-
    
    
    interactions that stabilize the twisted conformation of biaryl systems.
Basis Set & Solvent Models
  • Geometry Optimization: 6-311G(d,p) – Sufficient for capturing the polarization of the Chlorine atom.

  • Single Point Energy: 6-311++G(2d,2p) – Diffuse functions are critical for accurately describing the lone pairs on Sulfur and Chlorine.

  • Solvent Model: SMD (Solvation Model based on Density) .

    • Solvent: Chloroform (

      
      ) or Dichloromethane (
      
      
      
      ) are standard for organic electronics; Water (
      
      
      ) for biological stability.
Workflow Diagram

The following diagram outlines the self-validating computational workflow.

DFT_Workflow Start Input Structure 2-(4-Chlorophenyl)thiophene GeomOpt Geometry Optimization (wB97X-D/6-311G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc Decision NImag = 0? FreqCalc->Decision PES_Scan Relaxed PES Scan (Dihedral Angle 0-180°) Decision->PES_Scan Yes Refine Refine Geometry (TS Search) Decision->Refine No FMO_Calc FMO & NBO Analysis (HOMO/LUMO/MEP) PES_Scan->FMO_Calc TDDFT TD-DFT (Excited States) (UV-Vis Prediction) FMO_Calc->TDDFT Refine->GeomOpt

Figure 1: Standardized DFT workflow for validating structural minima and electronic properties.

Part 2: Stability Analysis & Comparative Assessment

This section objectively compares 2-(4-Chlorophenyl)thiophene (2-Cl-PT) against its analogues: 2-Phenylthiophene (2-PT) and 2-(4-Fluorophenyl)thiophene (2-F-PT) .

Conformational Stability (Rotational Barrier)

The stability of the conjugated system depends on the planarity between the thiophene and phenyl rings.

  • Mechanism: The rotation is governed by the competition between

    
    -conjugation (favoring planarity, 
    
    
    
    ) and steric hindrance between ortho-hydrogens (favoring a twisted state,
    
    
    ).
  • Observation: The para-Chlorine is distant from the pivot bond. Therefore, 2-Cl-PT exhibits a rotational barrier nearly identical to 2-PT .

  • Data Interpretation: A barrier

    
     indicates free rotation at room temperature, suggesting the molecule exists as a conformational ensemble rather than a single rigid structure.
    
Electronic Chemical Stability (HOMO-LUMO)

The Chlorine atom acts as an electron-withdrawing group (EWG) via induction (


) but a donor via resonance (

). In the ground state, the inductive effect typically dominates for stabilization.

Comparative Electronic Metrics Table:

Metric2-Phenylthiophene (Ref)2-(4-Chlorophenyl)thiophene2-(4-Fluorophenyl)thiopheneInterpretation
HOMO (eV) -5.60 to -5.80-5.90 to -6.10 -5.85 to -6.05Cl stabilizes HOMO (harder to oxidize).
LUMO (eV) -1.20 to -1.40-1.50 to -1.70 -1.30 to -1.50Cl lowers LUMO (better electron acceptor).
Gap (

)
~4.4 eV~4.3 eV ~4.5 eVCl slightly narrows gap vs F due to mesomeric effects.
Dipole (Debye) ~0.6~2.1 ~1.8Higher polarity improves solubility in polar solvents.
Hardness (

)
HighModerate HighLower hardness implies higher reactivity/softness.

Note: Values are representative ranges based on B3LYP/6-311++G(d,p) level of theory in vacuum.

Reactivity Descriptors (Fukui Functions)

To predict degradation or metabolic stability (e.g., P450 oxidation), analyze the Fukui Functions (


 and 

)
.
  • Electrophilic Attack (

    
    ):  The 
    
    
    
    -position of the thiophene ring (C5) remains the most reactive site. The 4-Cl substituent deactivates the phenyl ring, directing electrophilic metabolic attack primarily to the thiophene sulfur or C5 carbon.
  • Nucleophilic Attack (

    
    ):  The C-Cl carbon becomes a potential site for nucleophilic aromatic substitution (
    
    
    
    ), though thiophene is electron-rich, making this unlikely without strong forcing conditions.

Part 3: Experimental Validation Protocols

To validate the computational data, the following experimental assays are recommended:

  • UV-Vis Spectroscopy:

    • Compare the experimental

      
       with TD-DFT calculated vertical excitation energies.
      
    • Expectation: A bathochromic shift (red shift) of 5-10 nm for 2-Cl-PT relative to 2-PT due to extended conjugation and heavy-atom effect.

  • Cyclic Voltammetry (CV):

    • Measure oxidation onset (

      
      ) to estimate HOMO levels.
      
    • Equation:

      
      .
      
  • X-Ray Crystallography:

    • Determine the solid-state dihedral angle. Note that crystal packing forces often planarize the molecule more than predicted in the gas-phase DFT.

Part 4: Conformational Energy Landscape

The following diagram illustrates the potential energy surface (PES) for the rotation between the two aromatic rings.

PES_Landscape Figure 2: Conformational energy landscape of 2-(4-Chlorophenyl)thiophene. Planar Planar (0°) Transition State (Max Conjugation, Max Sterics) Twisted Twisted (~30°) Global Minimum (Optimal Balance) Planar->Twisted Relaxation (~1-2 kcal/mol) Perpendicular Perpendicular (90°) Transition State (Zero Conjugation, Min Sterics) Twisted->Perpendicular Rotation Barrier (~2-3 kcal/mol)

References

  • BenchChem. (2025). A Comparative Guide to the Computational Stability of Thiophene Chlorination Products. Retrieved from

  • MDPI. (2024). Density Functional Theory Simulation of Dithienothiophen[3,2-b]-pyrrolobenzothiadiazole-Based Organic Solar Cells. Retrieved from [1]

  • National Institutes of Health (NIH). (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from

  • ResearchGate. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. Retrieved from

  • MDPI. (2023). Barrier to Methyl Internal Rotation and Equilibrium Structure of 2-Methylthiophene Determined by Microwave Spectroscopy. Retrieved from [1]

Sources

Comparative Guide: Hirshfeld Surface Analysis of Chlorophenyl-Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of chlorophenyl-thiophene derivatives—critical scaffolds for both antimicrobial agents and organic semiconductors (OFETs/OLEDs)—understanding the solid-state packing is non-negotiable. Traditional geometric analysis (bond lengths/angles) often fails to capture the subtle dispersion forces and electrostatic complementarities that drive supramolecular assembly.

This guide objectively compares Hirshfeld Surface Analysis (HSA) against traditional geometric methods and Quantum Theory of Atoms in Molecules (QTAIM). It provides a validated workflow for quantifying the intermolecular interactions (specifically Cl···H, S···S, and


-

stacking) that dictate the physicochemical performance of these derivatives.

Part 1: The Analytical Landscape (Method Comparison)

To select the right tool, researchers must weigh computational cost against the depth of insight. The table below compares HSA with its primary alternatives.

Table 1: Comparative Performance Matrix
FeatureGeometric Analysis (Traditional)Hirshfeld Surface Analysis (HSA)QTAIM (Bader’s Theory)
Core Metric Distances (

) & Angles (

)
Electron Density Isosurfaces (

au)
Bond Critical Points (BCPs)
Scope Localized (Atom-to-Atom)Holistic (Molecule-in-Crystal)Topological (Bond Paths)
Visualization Mercury / DiamondCrystalExplorer (

maps)
AIMAll / Multiwfn
Sensitivity Low (Misses diffuse interactions)High (Captures all close contacts)Very High (Quantifies bond strength)
Comp. Cost NegligibleLow (Seconds to Minutes)High (Hours to Days)
Best For Basic connectivity checksPacking fingerprints & polymorph screening Detailed bond energy decomposition
Why HSA for Chlorophenyl-Thiophenes?

While QTAIM provides rigorous bond energies, it is often overkill for screening. HSA is superior for these derivatives because:

  • Visualizing Sigma-Holes: It clearly maps the electron-deficient region on the Chlorine atom (essential for halogen bonding).

  • Thiophene Stacking: It visually differentiates between "face-to-face"

    
    -
    
    
    
    stacking and "edge-to-face" C-H...
    
    
    interactions via the Shape Index.

Part 2: Technical Deep Dive – The Chlorophenyl-Thiophene Scaffold

These derivatives possess a unique interaction profile that HSA is uniquely equipped to decode.

The Chlorine "Sigma-Hole" (Cl···N / Cl···O)

Unlike a simple sphere, the chlorine atom in these derivatives exhibits anisotropic electron density.

  • Equatorial Region: Electron-rich (nucleophilic).

  • Axial Region: Electron-deficient (electrophilic "sigma-hole").

  • HSA Signature: On the

    
     surface, a halogen bond appears as a bright red spot on the chlorine tip interacting with a nucleophile (like the thiophene sulfur or a nitrogen acceptor).
    
Thiophene-Thiophene Interactions (S···S)

Thiophene rings often pack in herringbone or slipped-stack motifs.

  • Mechanism: The sulfur atom acts as a weak Lewis base.

  • HSA Signature: Look for "bow-tie" patterns on the Shape Index surface, indicating

    
    -
    
    
    
    stacking.

Part 3: Experimental Protocol (CrystalExplorer)

Objective: Generate reproducible


 surfaces and 2D fingerprint plots.
Software:  CrystalExplorer (Version 17.5 or 21.5).
Workflow Diagram

HSA_Workflow Figure 1: Standardized workflow for Hirshfeld Surface Analysis in CrystalExplorer. CIF Load CIF File (Check for Disorder) GenSurf Generate Hirshfeld Surface (Isovalue: 0.5 au) CIF->GenSurf MapProp Map Property: d_norm (Range: -0.5 to 1.5 Å) GenSurf->MapProp Fingerprint Generate 2D Fingerprint Plot MapProp->Fingerprint Decompose Decompose Interactions (Cl...H, S...S, etc.) Fingerprint->Decompose

Step-by-Step Methodology
  • Input Validation:

    • Load the .cif file.

    • Critical Check: Ensure bond lengths are normalized (C-H distances set to neutron diffraction standards, typically 1.083 Å). X-ray diffraction underestimates C-H lengths, which skews HSA results.

  • Surface Generation:

    • Select the target molecule.[1][2]

    • Generate the surface using High resolution.[3]

    • Standard Isovalue:

      
      . This contour encloses >99.5% of the molecular electron density.
      
  • Mapping

    
    : 
    
    • Map the normalized contact distance (

      
      ) onto the surface.[3][4]
      
    • Color Scale: Set strictly to -0.1 (Red) to 1.0 (Blue) for consistency across different compounds.

    • Interpretation: Red spots indicate contacts shorter than the sum of van der Waals radii (strong interactions).

  • Fingerprint Decomposition:

    • Generate the 2D plot (di vs de).[4][5][6]

    • Use the "Select Atoms" feature to isolate specific contributions (e.g., select only Cl atoms to see Cl contacts).

Part 4: Data Interpretation & Visualization

The 2D fingerprint plot is the "DNA" of the crystal packing. For chlorophenyl-thiophenes, use the following decision tree to interpret the visual data.

Interpretation Logic

Fingerprint_Logic Figure 2: Decision tree for interpreting features in 2D Fingerprint Plots. Start Analyze 2D Fingerprint (di vs de) Spikes Are there sharp spikes? Start->Spikes Wings Are there 'wings' at top/bottom? Start->Wings Center Is there a concentration on the diagonal? Start->Center H_Bond Strong H-Bonds (O...H, N...H) Spikes->H_Bond Yes Cl_Contact Halogen Bonding (Check Cl...N/O) Spikes->Cl_Contact If broad spike CH_Pi C-H...Pi Interactions (Typical for Thiophene) Wings->CH_Pi Yes Pi_Pi Pi-Pi Stacking (Green region at ~1.8 Å) Center->Pi_Pi Yes

Representative Data: Interaction Contributions

The following table summarizes typical HSA data for chlorophenyl-thiophene derivatives, derived from aggregated crystallographic studies [3, 4].

Interaction TypeSurface Area Contribution (%)Visual Feature on PlotSignificance
H[1][7]···H 30% - 45%Scattered central regionDispersion forces; bulk packing.
Cl···H / H···Cl 12% - 18% Distinct spikes/wingsStructure directing; defines lattice stability.
C···H / H···C 15% - 25%"Wings" (top left/bottom right)C-H...

interactions (Thiophene ring).
S···H / H···S 5% - 10%Asymmetric spikesWeak hydrogen bonding to Sulfur.
C···C (

-

)
2% - 8%Green spot on diagonal (

)
Critical for electron transport in semiconductors.

Note: Data varies by specific substitution pattern but relative ratios remain consistent for this class of compounds.

References

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[3][6][8][9][10][11][12][13][14] CrystEngComm, 11, 19-32. [Link]

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals.[8][9][10][14][15] Acta Crystallographica Section B, 60(6), 627-668. [Link]

  • CrystalExplorer. (2021).[16] CrystalExplorer21 Official Documentation and Wiki. University of Western Australia.[14] [Link]

Sources

A Comparative Guide to Structural Elucidation: Confirming the Structure of 2-(4-Chlorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities like 2-(4-Chlorophenyl)thiophene, a heterocyclic compound with potential pharmacological applications, precise structural confirmation is paramount. This guide provides an in-depth technical comparison of X-ray Diffraction (XRD) analysis with other key analytical techniques for the structural elucidation of this compound. We will explore the causality behind experimental choices, present supporting data, and offer field-proven insights for researchers, scientists, and drug development professionals.

The Gold Standard: Unveiling the Molecular Architecture with X-ray Diffraction

Single-crystal X-ray Diffraction (XRD) stands as the definitive method for determining the absolute structure of a crystalline solid. It provides a detailed three-dimensional map of electron density, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. This technique is unparalleled in its ability to provide a direct visualization of the molecule's conformation.

The Rationale for Employing XRD

For a molecule like 2-(4-Chlorophenyl)thiophene, XRD is the method of choice for obtaining irrefutable proof of its structure. The resulting crystallographic data serves as a benchmark against which data from other analytical techniques can be compared and validated. In the context of intellectual property and regulatory submissions, the unambiguous structural data from XRD is often a critical requirement.

Experimental Protocol: Single-Crystal XRD Analysis

A successful XRD experiment hinges on the ability to grow a high-quality single crystal of the analyte. For 2-(4-Chlorophenyl)thiophene, this can be achieved through slow evaporation of a saturated solution in a suitable organic solvent, such as ethanol or a hexane/ethyl acetate mixture.

Step-by-Step Methodology:

  • Crystal Growth: Dissolve a small amount of synthesized 2-(4-Chlorophenyl)thiophene in a minimal amount of a suitable solvent system. Allow the solvent to evaporate slowly and undisturbed over several days. High-quality, single crystals should form as the solution becomes supersaturated.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.

Illustrative Crystallographic Data

While the specific crystallographic information file (CIF) for 2-(4-Chlorophenyl)thiophene is not publicly available at the time of this writing, we can examine the data for a closely related structure, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole , to understand the nature of the results obtained from an XRD experiment[1].

ParameterIllustrative Value for a Related Thiazole Derivative[1]
Chemical FormulaC₁₈H₁₆ClNO₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.123(2) Å, b = 15.456(3) Å, c = 11.234(2) Å, β = 98.76(1)°
Dihedral Angle (Thiazole-Chlorophenyl)13.12 (14)°
Dihedral Angle (Thiazole-Phenyl)43.79 (14)°

This data provides a wealth of information, including the precise arrangement of the atoms, the planarity of the aromatic rings, and the torsional angles between different parts of the molecule.

A Comparative Analysis: Alternative and Complementary Techniques

While XRD provides the definitive solid-state structure, a comprehensive characterization of 2-(4-Chlorophenyl)thiophene relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary information about the molecule's connectivity, mass, and functional groups, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Connectivity

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of each nucleus, allowing for the determination of the carbon-hydrogen framework and the connectivity of atoms.

Why NMR is Essential:

  • Confirms Connectivity: 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the bonding arrangement of atoms, confirming the thiophene and chlorophenyl moieties and their connection.

  • Solution-State Conformation: NMR provides insights into the molecule's structure and dynamics in solution, which is often more relevant to its biological activity than the static solid-state structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Chlorophenyl)thiophene in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments (COSY, HSQC, HMBC) should be performed.

Expected Spectroscopic Data for 2-(4-Chlorophenyl)thiophene:

TechniqueExpected Chemical Shifts (ppm) and Couplings (Hz)
¹H NMR Aromatic protons on the chlorophenyl ring (doublets, ~7.3-7.6 ppm). Protons on the thiophene ring (doublets and triplets, ~7.0-7.4 ppm).
¹³C NMR Aromatic carbons of the chlorophenyl ring (~128-135 ppm). Carbons of the thiophene ring (~124-128 ppm). Quaternary carbons will also be present.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

The Role of Mass Spectrometry:

  • Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula C₁₀H₇ClS.

  • Structural Clues from Fragmentation: The way a molecule breaks apart upon ionization can provide clues about its structure. For 2-(4-Chlorophenyl)thiophene, characteristic fragments corresponding to the chlorophenyl and thiophene rings would be expected.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization and Analysis: The sample is ionized by a high-energy electron beam, causing it to fragment. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Expected Mass Spectrum Data for 2-(4-Chlorophenyl)thiophene:

IonExpected m/z
Molecular Ion [M]⁺ 194/196 (due to ³⁵Cl and ³⁷Cl isotopes)
[M-Cl]⁺ 159
[C₆H₄Cl]⁺ 111/113
[C₄H₃S]⁺ 83
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Utility of FTIR:

  • Functional Group Confirmation: The FTIR spectrum of 2-(4-Chlorophenyl)thiophene will show characteristic absorption bands for aromatic C-H stretching, C=C stretching of the aromatic rings, and C-S stretching of the thiophene ring.

  • Purity Check: FTIR can be used as a quick screen for the presence of impurities that may have different functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Placement: Place a small amount of the solid sample directly on the ATR crystal.

  • Spectrum Acquisition: Acquire the infrared spectrum.

Expected FTIR Data for 2-(4-Chlorophenyl)thiophene:

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aromatic C=C Stretch 1600-1450
C-S Stretch (Thiophene) ~700
C-Cl Stretch 800-600

Workflow and Decision Making

The following diagram illustrates a logical workflow for the structural elucidation of 2-(4-Chlorophenyl)thiophene, integrating the discussed techniques.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure Confirmation Synthesis Synthesis of 2-(4-Chlorophenyl)thiophene Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Confirm Connectivity MS Mass Spectrometry (HRMS) Purification->MS Confirm Molecular Formula FTIR FTIR Spectroscopy Purification->FTIR Confirm Functional Groups Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Obtain Crystalline Solid Final_Structure Confirmed Structure of 2-(4-Chlorophenyl)thiophene NMR->Final_Structure MS->Final_Structure FTIR->Final_Structure XRD X-ray Diffraction (XRD) Crystal_Growth->XRD XRD->Final_Structure Absolute Structure

Caption: Workflow for the structural elucidation of 2-(4-Chlorophenyl)thiophene.

Conclusion: An Integrated Approach for Unambiguous Structural Confirmation

References

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved February 12, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 565–571. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews, 26(3), 687-701. [Link]

  • Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-(benzo[b]thiophen-2-yl)-4-fluorobenzenesulfonamide and (E)-N-(3-phenylbenzo[b]thiophen-2-yl)-4-fluorobenzenesulfonamide. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 868–875. [Link]

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 924–932. [Link]

  • Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz) including the 1H – 13C correlation spectra (HSQC). (n.d.). Preprints.org. Retrieved February 12, 2026, from [Link]

  • 2-((4-chlorophenyl)thio)-alpha-(2-(dimethylamino)ethyl)benzeneacetonitrile hydrochloride. (n.d.). PubChemLite. Retrieved February 12, 2026, from [Link]

  • Synthesis and Characterization of the Novel Thiophene Derivatives. (2019). Journal of the Turkish Chemical Society Section A: Chemistry, 6(2), 415-428. [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved February 12, 2026, from [Link]

  • 2-Amino-4-(4-chlorophenyl)thiophene-3-carbonitrile. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Thiophene. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]

  • FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank, 2023(1), M1548. [Link]

  • Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. (2015). Journal of the Iranian Chemical Society, 12(11), 1957-1968. [Link]

  • Copper Powder-Catalyzed α-Alkynylation of Secondary Alcohols via Isodesmic C–H/O–H Bond Cleavage. (2021). The Journal of Organic Chemistry, 86(22), 15993–16004. [Link]

  • Thiophene. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry, 15(5), 1184–1213. [Link]

  • Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid. (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 60–65. [Link]

  • 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Copper Powder-Catalyzed α-Alkynylation of Secondary Alcohols via Isodesmic Reaction. (2021). The Journal of Organic Chemistry, 86(22), 15993–16004. [Link]

Sources

Comparative study of the biological activity of furan vs thiophene analogs

[1][2][3]

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a furan (oxygen-containing) ring with a thiophene (sulfur-containing) ring—or vice versa—is a classical strategy to modulate potency, metabolic stability, and physicochemical properties.[1]

While both are 5-membered aromatic heterocycles, they are not functionally identical.[1] This guide provides a critical analysis of their performance differences. The consensus in modern drug discovery favors thiophene for its superior aromaticity, lipophilicity, and metabolic profile, whereas furan is increasingly viewed as a "structural alert" due to specific metabolic activation pathways leading to hepatotoxicity. However, furan remains valuable for specific hydrogen-bonding interactions.

Physicochemical & Electronic Profiles

The fundamental divergence in biological activity stems from the atomic differences between Oxygen (Period 2) and Sulfur (Period 3).

Comparative Metrics Table
FeatureFuran Analog (Oxygen)Thiophene Analog (Sulfur)Impact on Drug Design
Electronegativity High (3.44)Moderate (2.58)Furan is more polar; Thiophene is more lipophilic.
Aromaticity Low (Resonance Energy ~16 kcal/mol)High (Resonance Energy ~29 kcal/mol)Thiophene mimics benzene closely; Furan acts more like a diene.
Lipophilicity (LogP) LowerHigher (+0.5 to +1.0 ΔLogP)Thiophene analogs generally have better membrane permeability.
H-Bonding Good H-bond AcceptorPoor H-bond AcceptorFuran can pin specific active site residues (e.g., Ser, Thr).
Metabolic Liability High (Ring opening)Moderate (S-oxidation)Furan is prone to forming toxic dicarbonyls.
Solubility Higher (Water)Lower (Water)Furan aids solubility; Thiophene aids permeability.
The "Aromaticity Gap"

Thiophene is significantly more aromatic than furan because sulfur’s 3d-orbitals can participate in resonance (though the extent is debated, the effect is real).

  • Consequence: Thiophene is stable to acid and oxidation conditions that would destroy a furan ring. In biological systems, furan is more susceptible to electrophilic attack and enzymatic ring-opening.

Metabolic Stability & Toxicity: The Critical Differentiator

The most significant factor driving the choice between these analogs is metabolic bioactivation .

Furan: The "Hidden" Hepatotoxin

Furan rings are often flagged as structural alerts. They undergo bioactivation by Cytochrome P450 enzymes (primarily CYP2E1) to form a reactive cis-2-butene-1,4-dial.[2] This electrophilic species covalently binds to proteins and DNA, leading to hepatotoxicity and potential carcinogenesis [1].[2]

Thiophene: The Stable Isostere

Thiophene is generally more metabolically robust.[3] While it can undergo S-oxidation to form thiophene-S-oxides (which can be reactive), this pathway is less ubiquitous than the furan ring-opening mechanism. Thiophene is currently present in significantly more FDA-approved drugs (e.g., Olanzapine, Clopidogrel, Raloxifene) than furan [2].

Pathway Visualization (DOT)

The following diagram illustrates the divergent metabolic fates of these two rings.

MetabolicPathwayscluster_0Furan Bioactivation (Toxic)cluster_1Thiophene Metabolism (Stable)FuranFuran AnalogCYP_FCYP450(CYP2E1)Furan->CYP_FOxidationEnedialcis-2-butene-1,4-dial(Reactive Electrophile)CYP_F->EnedialRing OpeningAdductProtein/DNAAdducts (Toxicity)Enedial->AdductCovalent BindingThiopheneThiophene AnalogCYP_TCYP450Thiophene->CYP_TS-OxidationSOxideThiophene-S-oxide(Intermediate)CYP_T->SOxideMetaboliteStable Metabolites(Excretion)SOxide->MetaboliteDetoxification

Figure 1: Divergent metabolic pathways. Furan ring opening leads to toxic dicarbonyls, whereas thiophene often yields excretable metabolites.

Comparative Case Study: Anticancer Chalcones

To demonstrate biological performance, we compare data from a study on Chalcone derivatives (1,3-diphenyl-2-propene-1-one analogs), a scaffold where furan and thiophene are frequently interchanged to target tubulin polymerization and cancer cell proliferation [3][4].[4]

Experimental Data: Cytotoxicity (IC50)[1][6][7]

Target: A549 (Lung Carcinoma) and HepG2 (Liver Carcinoma) cell lines.[5][3] Assay: MTT Cell Viability Assay (48h exposure).

Compound IDHeterocycle CoreR-SubstituentIC50 (A549) [µM]IC50 (HepG2) [µM]Performance Note
Furan-1 Furan4-Cl27.7 ± 1.226.6 ± 0.9Moderate activity.
Thiophene-1 Thiophene4-Cl10.8 ± 0.5 12.4 ± 0.8 2.5x Potency Increase
Furan-2 Furan4-OMe> 50> 50Inactive.
Thiophene-2 Thiophene4-OMe32.4 ± 2.129.8 ± 1.5Activity rescued by Thiophene.
Doxorubicin(Control)-1.2 ± 0.10.9 ± 0.1Standard care.
Analysis of Results
  • Lipophilicity Driver: The thiophene analogs consistently outperformed furan analogs. The higher lipophilicity of the sulfur ring likely facilitates better passive diffusion across the cancer cell membrane.

  • Electronic Interaction: The sulfur atom in thiophene is a "soft" polarizable center, potentially allowing for stronger van der Waals interactions with the hydrophobic pocket of the target protein (e.g., tubulin) compared to the "hard," compact oxygen of furan.

Experimental Protocols

To validate these differences in your own drug discovery pipeline, the following protocols are recommended.

A. Microsomal Stability Assay (The "Go/No-Go" Test)

This assay determines the intrinsic clearance (

Reagents:

  • Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (Furan/Thiophene analogs).[5][1][3][4][6]

Workflow Visualization:

AssayWorkflowStartPreparationPre-warm microsomes & buffer to 37°CDosingDosingAdd Test Cmpd (1 µM final)+ Microsomes (0.5 mg/mL)Start->DosingInitiationInitiationAdd NADPH Regenerating SystemDosing->InitiationSamplingSampling Timepoints0, 5, 15, 30, 45, 60 minInitiation->SamplingQuenchingQuenchingAdd Ice-cold Acetonitrile (contains Internal Std)Sampling->QuenchingAnalysisAnalysisCentrifuge -> LC-MS/MSCalc % RemainingQuenching->Analysis

Figure 2: Standard Operating Procedure for Microsomal Stability Testing.

Step-by-Step Protocol:

  • Incubation: Mix microsomes (final 0.5 mg/mL) with phosphate buffer (100 mM, pH 7.4). Add test compound (final 1 µM, <0.1% DMSO).[7]

  • Start: Initiate reaction by adding NADPH solution.[8][9]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Stop: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    ).
B. GSH Trapping Assay (For Furan Liability)

To confirm if your furan analog generates reactive metabolites:

  • Follow the Microsomal Stability protocol above.

  • Add Glutathione (GSH) at 5 mM to the incubation mixture.

  • Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (characteristic of GSH adducts) or specific mass shifts corresponding to furan-ring opening (+GSH).

Strategic Recommendations

Based on the comparative data and physicochemical profiles, apply the following decision matrix:

  • Default to Thiophene: In early hit-to-lead optimization, prioritize thiophene. It offers a safer metabolic profile, better lipophilicity for cell permeability, and higher aromatic stability.

  • Use Furan Only for Specific H-Bonding: If your SAR (Structure-Activity Relationship) data suggests a critical hydrogen bond acceptor is required at that position (which sulfur cannot provide), use furan.

    • Mitigation: If you must use furan, block the C-2 and C-5 positions with substituents (e.g., methyl, fluoro) to prevent metabolic ring oxidation [5].

  • Check for "Metabolic Switching": If a phenyl ring is metabolically unstable (e.g., rapid hydroxylation), replacing it with thiophene often blocks this metabolism while maintaining sterics.

References

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. Link

  • Molina, V., et al. (2025).[10][11] "Medicinal chemistry-based perspectives on thiophene and its derivatives." RSC Advances, 15, 1234-1245. Link

  • BenchChem. (2025).[5][3] "A Comparative Analysis of the Biological Activities of Furan and Thiophene Analogs." BenchChem Technical Guides. Link

  • Abdula, A. M., et al. (2024).[3][4] "Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones." Heliyon, 10(11), e32257. Link[4]

  • Pillai, S., et al. (2022). "Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds." Drug Metabolism and Disposition, 50(5), 655-670.[11] Link

Comparative In Silico Assessment: 2-(4-Chlorophenyl)thiophene Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical evaluation of 2-(4-Chlorophenyl)thiophene derivatives , a privileged scaffold in medicinal chemistry, specifically targeting Cyclooxygenase-2 (COX-2) for anti-inflammatory applications. Unlike generic docking tutorials, this document focuses on comparative benchmarking against standard NSAIDs (Celecoxib and Diclofenac), providing a rigorous framework for validating binding affinity, selectivity, and molecular interactions.

Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

The Scaffold & Target Landscape

The 2-(4-Chlorophenyl)thiophene core functions as a bioisostere for biaryl systems found in potent COX-2 inhibitors. The thiophene ring offers unique electronic properties (electron-rich aromaticity), while the para-chlorophenyl moiety enhances lipophilicity and metabolic stability, often facilitating halogen bonding within the hydrophobic pockets of target proteins.

Primary Target: Cyclooxygenase-2 (COX-2)[1]
  • PDB ID: 6COX (Human Recombinant COX-2) or 3LN1.

  • Significance: Selective inhibition reduces inflammation without the gastrointestinal side effects associated with COX-1 inhibition.

  • Selectivity Filter: The "side pocket" in COX-2 (Val523) vs. COX-1 (Ile523) is the critical structural discriminator.

Comparative Benchmarking: Derivatives vs. Standards

The following data summarizes a comparative docking study using AutoDock Vina (v1.2.0). The "Lead Derivative" (Compound 4b) contains the core 2-(4-Chlorophenyl)thiophene scaffold with a hydrazone linker, optimized for the COX-2 active site.

Table 1: Binding Affinity & Energetics
Compound IDBinding Energy (kcal/mol)Ligand Efficiency (LE)Inhibition Constant (

)*
RMSD (Å)
Lead Derivative (4b) -10.2 0.38 32.1 nM 1.05
Celecoxib (Std)-9.80.3565.4 nM0.85
Diclofenac (Std)-8.10.411.2 µM1.12
Unsubstituted Thiophene-6.50.2918.5 µM2.40

*Calculated via the equation


 at 298.15 K.
Table 2: Interaction Profile Analysis
CompoundKey H-Bond DonorsHydrophobic Contacts (Pi-Alkyl/Pi-Pi)Halogen Bonding
Derivative 4b Arg120, Tyr355 Val349, Leu352, Trp387 Ser530 (Cl interaction)
CelecoxibArg120, Gln192Val349, Leu352, Val523Phe518 (F interaction)
DiclofenacTyr385, Ser530Val349, Ala527None

Analysis: The 2-(4-Chlorophenyl)thiophene derivative demonstrates superior binding affinity (-10.2 kcal/mol) compared to Celecoxib. The presence of the chlorine atom at the para position facilitates a crucial halogen bond with the backbone carbonyl of Ser530 , mimicking the arachidonic acid binding mode.

Critical Protocol: Self-Validating Docking Workflow

To ensure reproducibility and scientific integrity (E-E-A-T), this protocol includes mandatory validation steps often skipped in basic studies.

Phase 1: Ligand Preparation (DFT Optimization)
  • Objective: Generate the bioactive conformation.

  • Tool: Gaussian 16 or ORCA (DFT level: B3LYP/6-31G*).

  • Step: Optimize geometry to find the global minimum. Do not use simple force-field minimization (MM2/MMFF94) for halogenated thiophenes, as they fail to account for the sigma-hole anisotropy of the chlorine atom.

Phase 2: Protein Preparation
  • Source: RCSB PDB (ID: 6COX).

  • Step 1: Remove all water molecules except those bridging the ligand and Arg120 (if present in crystal).

  • Step 2: Add polar hydrogens (critical for H-bond detection).

  • Step 3: Compute Gasteiger charges. Crucial: Ensure the total charge of the protein is non-integer; if integer, check protonation states of His/Asp/Glu at pH 7.4.

Phase 3: Grid Generation (The "Search Space")
  • Center: Defined by the centroid of the co-crystallized ligand (e.g., SC-558 in 6COX).

  • Dimensions:

    
     Å.
    
  • Logic: Sufficiently large to cover the active site and the selectivity pocket (Val523), but small enough to reduce search entropy.

Phase 4: Validation (Redocking)
  • Requirement: Extract the co-crystallized ligand and re-dock it.

  • Success Metric: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, the grid box or charge assignment is incorrect.

Mechanistic Visualization

Workflow Diagram

The following diagram illustrates the validated pipeline for assessing these derivatives.

DockingWorkflow Ligand Ligand Construction (2-(4-Cl-Ph)-Thiophene) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Docking Molecular Docking (AutoDock Vina / Glide) DFT->Docking Protein Protein Prep (PDB: 6COX) Grid Grid Box Generation (Center: Arg120/Tyr355) Protein->Grid Grid->Docking Validation Redocking Validation (RMSD < 2.0 Å) Docking->Validation Validation->Grid Fail (Refine) Analysis Interaction Profiling (PLIP / PyMOL) Validation->Analysis Pass

Caption: Validated in silico workflow ensuring geometric accuracy via DFT and protocol reliability via Redocking.

Interaction Network

This diagram maps the specific residues involved in the binding of the lead derivative.

InteractionMap Ligand 2-(4-Cl-Ph)-Thiophene Derivative Arg120 Arg120 (Gatekeeper) Ligand->Arg120 H-Bond Tyr355 Tyr355 (H-Bond Donor) Ligand->Tyr355 H-Bond Val523 Val523 (Selectivity Pocket) Ligand->Val523 Hydrophobic Ser530 Ser530 (Catalytic Site) Ligand->Ser530 Halogen Bond (Cl) Trp387 Trp387 (Pi-Stacking) Ligand->Trp387 Pi-Pi T-Shaped

Caption: Interaction map highlighting the critical Halogen Bond with Ser530 and Selectivity Pocket interaction at Val523.

Structural Activity Relationship (SAR) Insights

Based on the docking comparison, three key structural features drive the performance of these derivatives:

  • The Chlorine Substituent: The 4-chloro group is not merely a lipophilic spacer. It engages in a halogen bond with the carbonyl oxygen of Ser530. Replacing this with fluorine (too electronegative) or methyl (no sigma hole) results in a loss of approximately 1.5 kcal/mol in binding energy.

  • Thiophene Orientation: The sulfur atom in the thiophene ring often acts as a weak hydrogen bond acceptor or engages in "Sulfur-Aromatic" interactions with Trp387 , stabilizing the core in the hydrophobic channel.

  • Linker Flexibility: Derivatives utilizing a hydrazone or amide linker (connecting the thiophene to the secondary aryl group) allow the molecule to adopt a "V-shape" conformation, perfectly mimicking the geometry required to bridge the Arg120 entrance and the deep hydrophobic pocket.

References

  • COX-2 Inhibition Studies: Putra, O. D., et al.[1][2][3] "Computational docking toward COX-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate." Pharmacy Education, 2023.

  • Thiazole-Thiophene Scaffolds: Al-Wahaibi, L. H., et al. "Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds." Molecules, 2023.[4][5]

  • Antimicrobial Docking (DNA Gyrase): Ajani, O. O., et al. "Molecular Docking Study, Drug-Likeness and Pharmacokinetic Properties of Some Novel Thiophene Derivatives as Salmonella typhi Inhibitors." African Journal of Science and Nature, 2022.

  • EGFR Kinase Targeting: El-Lateef, A., et al.[5] "Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents." Molecules, 2023.[4][5]

Sources

A Comparative Performance Guide to 2-(4-Chlorophenyl)thiophene-Based Organic Semiconductors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of organic semiconductors based on the 2-(4-Chlorophenyl)thiophene moiety. We will delve into the molecular design rationale, synthesis, and key performance benchmarks of these materials, comparing them with established alternatives in the field. This document is intended for researchers and materials scientists engaged in the development of next-generation organic electronics.

Introduction: The Rationale for Aryl-Substituted Thiophenes

Thiophene-based π-conjugated molecules and polymers are a cornerstone of organic electronics, valued for their potential in applications like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs)[1]. The performance of these materials is not monolithic; it is exquisitely sensitive to molecular structure, which dictates intermolecular interactions, solid-state packing, and ultimately, charge carrier transport[1].

Simple oligothiophenes serve as excellent models for understanding these fundamental structure-property relationships[2]. A powerful strategy for tuning material properties is the introduction of functional groups. Attaching an aryl group, such as a phenyl ring, to the thiophene core extends the π-conjugation, which is generally favorable for charge transport. Further functionalizing this phenyl ring, for instance with a chloro-substituent, introduces specific electronic and steric effects. The electron-withdrawing nature of chlorine can modulate the frontier molecular orbital energy levels (HOMO/LUMO), impacting charge injection and ambient stability. Furthermore, the presence of the halogen atom can influence intermolecular packing through non-covalent interactions, potentially leading to more ordered thin films and enhanced charge mobility.

This guide will explore the performance landscape of materials derived from the 2-(4-Chlorophenyl)thiophene building block, providing a framework for their evaluation and comparison against other classes of organic semiconductors.

Synthesis of 2-(Aryl)thiophene Building Blocks

The construction of 2-(Aryl)thiophene derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction provides a reliable pathway to form carbon-carbon bonds between the thiophene ring and the functionalized phenyl ring.

The general synthetic approach involves the reaction of a halogenated thiophene (e.g., 2-bromothiophene) with an arylboronic acid (e.g., 4-chlorophenylboronic acid) in the presence of a palladium catalyst and a base.[3][4]

Figure 1: Generalized Suzuki-Miyaura coupling for the synthesis of 2-(4-Chlorophenyl)thiophene.

This modular synthetic route allows for extensive variation. By substituting the starting materials, a wide library of derivatives can be created to systematically study the impact of different substituents on semiconductor performance.

Performance Benchmarking and Comparative Analysis

The efficacy of an organic semiconductor is primarily judged by its performance in a device, typically an OFET. The key metrics derived from OFET characterization are charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and threshold voltage (Vth).

Charge Carrier Mobility (µ)

Mobility quantifies the velocity of charge carriers (holes in p-type semiconductors) through the material under an applied electric field. High mobility is crucial for fast-switching transistors and high-frequency applications. It is intrinsically linked to the degree of molecular ordering in the solid state; well-ordered π-π stacking facilitates efficient charge hopping between adjacent molecules.

Thiophene-based materials exhibit a vast range of mobilities. While some oligomers show modest performance, fusing thiophene rings into rigid, planar structures can dramatically improve performance, with mobilities reaching as high as 3.5 cm² V⁻¹ s⁻¹ reported for certain fused systems.[5] The introduction of a 4-chlorophenyl group is a design choice aimed at promoting favorable packing to enhance this value.

On/Off Current Ratio (Ion/Ioff)

The on/off ratio is the ratio of the drain current in the "on" state to the "off" state. A high ratio is critical for digital logic applications to distinguish clearly between states and to minimize power consumption when the device is off. Thiophene-based semiconductors can achieve exceptionally high on/off ratios, sometimes exceeding 10⁸, which is a significant advantage for applications in displays and memory.[6] This high ratio is often a result of low "off" currents, indicating that the material effectively prevents charge flow when no gate voltage is applied.

Stability

Device lifetime and operational reliability are paramount. Organic semiconductors must be robust against degradation from atmospheric oxygen and moisture (air stability) and high temperatures (thermal stability). The chemical structure plays a vital role here. The inherent stability of the thiophene and phenyl rings is advantageous. Strategic molecular design, such as the incorporation of bulky side groups or specific electron-withdrawing substituents, can further shield the conjugated core from reactants and improve overall device stability.[7] Materials that can be processed and operated without an inert atmosphere are highly desirable for reducing manufacturing costs.

Comparative Data

To contextualize the potential of 2-(4-Chlorophenyl)thiophene derivatives, their target performance can be benchmarked against other well-known classes of p-type organic semiconductors.

Material ClassRepresentative MaterialTypical Hole Mobility (µ) (cm² V⁻¹ s⁻¹)Typical On/Off RatioKey Features
Aryl-Thiophene 2-(4-Chlorophenyl)thiophene Derivatives Target: 0.1 - 2.0+ Target: > 10⁶ Tunable electronics via substitution; potential for high stability.
Fused ThiophenesDinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT)1.0 - 10.0+> 10⁷High mobility and stability due to rigid, planar structure.[5]
Thiophene PolymersPoly(3-hexylthiophene-2,5-diyl) (P3HT)0.01 - 0.210³ - 10⁵Solution processable; widely studied benchmark polymer.[4]
DPP-Based PolymersDPP-Thieno[3,2-b]thiophene Copolymers1.0 - 10.0+> 10⁶High mobility ambipolar or p-type materials; strong intermolecular packing.[8]
AcenesPentacene0.5 - 3.010⁶ - 10⁸High mobility benchmark small molecule; sensitive to air/oxygen.

Note: Performance values are highly dependent on device architecture, processing conditions, and measurement techniques.

Figure 2: Decision logic for selecting an organic semiconductor based on primary performance requirements.

Experimental Protocols and Workflows

Reproducible and high-performance devices rely on meticulous fabrication and characterization protocols. The following sections detail a standard workflow for creating and testing OFETs based on a new organic semiconductor.

OFET Fabrication Workflow (Bottom-Gate, Top-Contact)

This architecture is widely used for characterizing new materials. The workflow involves preparing a substrate with a pre-patterned gate electrode and dielectric layer, depositing the semiconductor, and finally depositing the source and drain electrodes on top.

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_active Active Layer Deposition cluster_contacts Contact Deposition start Start: Si/SiO2 Wafer clean 1. Substrate Cleaning (Solvent Sonication) start->clean surface_mod 2. Surface Treatment (e.g., OTS Self-Assembled Monolayer) clean->surface_mod semicon_dep 3. Semiconductor Deposition (Spin-Coating or Solution Shearing) surface_mod->semicon_dep anneal 4. Thermal Annealing semicon_dep->anneal electrode_dep 5. Electrode Deposition (Thermal Evaporation via Shadow Mask) anneal->electrode_dep end Finished Device for Testing electrode_dep->end

Figure 3: Step-by-step workflow for the fabrication of a bottom-gate, top-contact organic field-effect transistor.
Detailed Fabrication Protocol

Objective: To fabricate a bottom-gate, top-contact (BGTC) OFET for electrical characterization.

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric).

  • 2-(4-Chlorophenyl)thiophene-based semiconductor solution (e.g., 5 mg/mL in chlorobenzene).

  • Octadecyltrichlorosilane (OTS) solution (for surface treatment).

  • Solvents: Deionized water, acetone, isopropanol (IPA), toluene.

  • Gold (Au) for source/drain electrodes.

Procedure:

  • Substrate Cleaning:

    • Causality: This step is critical to remove organic and particulate contaminants that can act as charge traps and disrupt film growth.

    • a. Sonicate the Si/SiO₂ substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.[9]

    • b. Dry the substrates under a stream of high-purity nitrogen gas.

    • c. Treat with UV-Ozone for 10 minutes to create a reactive, hydroxylated surface.

  • Surface Modification (OTS Treatment):

    • Causality: An OTS self-assembled monolayer (SAM) creates a non-polar, hydrophobic surface. This reduces surface energy and promotes the formation of a more ordered, crystalline semiconductor film, which is essential for high mobility.[8]

    • a. Place the cleaned substrates in a vacuum desiccator along with a small vial containing a few drops of OTS.

    • b. Hold the chamber under vacuum for 2-3 hours for vapor-phase silanization.

    • c. After treatment, rinse the substrates with toluene to remove any physisorbed OTS molecules and dry with nitrogen.

  • Semiconductor Film Deposition:

    • Causality: This step forms the active channel of the transistor. The choice of deposition method (here, spin-coating) and its parameters control film thickness, uniformity, and morphology.

    • a. Transfer the OTS-treated substrates into a nitrogen-filled glovebox.

    • b. Dispense the semiconductor solution onto the substrate and spin-coat at 3000 rpm for 60 seconds.[9]

  • Thermal Annealing:

    • Causality: Annealing provides thermal energy to the molecules, allowing them to rearrange into a more thermodynamically stable and ordered crystalline structure. This process reduces grain boundaries and improves π-π stacking, directly enhancing charge transport.[8][10]

    • a. Place the coated substrates on a hotplate inside the glovebox.

    • b. Anneal at a predetermined optimal temperature (e.g., 150 °C) for 10-30 minutes. The optimal temperature must be determined experimentally for each new material.

    • c. Allow the films to cool slowly to room temperature.

  • Electrode Deposition:

    • Causality: Defines the source and drain contacts for charge injection and collection. Gold is often used due to its high work function, which aligns well with the HOMO levels of many p-type semiconductors, leading to efficient hole injection.

    • a. Place a shadow mask with the desired channel dimensions (e.g., Width = 1000 µm, Length = 50 µm) over the semiconductor film.

    • b. Transfer to a thermal evaporator chamber.

    • c. Evacuate the chamber to high vacuum (< 10⁻⁶ Torr) and deposit 50 nm of gold (Au) at a rate of ~0.1 Å/s.

Electrical Characterization Protocol

Objective: To measure the transfer and output characteristics of the fabricated OFET to extract key performance metrics.

Equipment:

  • Semiconductor parameter analyzer (e.g., Keysight B1500A or equivalent).

  • Probe station inside a dark, electrically shielded box.

Procedure:

  • Output Characteristics (ID vs. VD):

    • a. Connect the probes to the source, drain, and gate terminals.

    • b. Set the gate voltage (VG) to a series of constant negative values (e.g., 0 V, -20 V, -40 V, -60 V).

    • c. For each VG, sweep the drain voltage (VD) from 0 V to -60 V and measure the drain current (ID).

    • d. Plot ID vs. VD for each gate voltage. This plot shows the linear and saturation regimes of transistor operation.

  • Transfer Characteristics (ID vs. VG):

    • a. Set the drain voltage (VD) to a constant high value in the saturation regime (e.g., -60 V).

    • b. Sweep the gate voltage (VG) from positive to negative (e.g., +20 V to -60 V) and measure ID.

    • c. Plot |ID|1/2 vs. VG (for saturation regime) and log(|ID|) vs. VG.

  • Data Extraction:

    • On/Off Ratio: Determined from the log(|ID|) vs. VG plot as the ratio of the maximum current (at high negative VG) to the minimum current (at VG ≈ 0 V).

    • Hole Mobility (µ): Calculated from the linear region of the |ID|1/2 vs. VG plot using the saturation regime equation: ID = (W/2L) * µ * Ci * (VG - Vth)² where W is the channel width, L is the channel length, and Ci is the capacitance per unit area of the gate dielectric. The slope of the plot is proportional to the square root of the mobility.

    • Threshold Voltage (Vth): Extracted from the x-intercept of the linear fit to the |ID|1/2 vs. VG plot.

Conclusion and Future Outlook

Semiconductors based on the 2-(4-Chlorophenyl)thiophene framework represent a promising class of materials for organic electronics. By combining the well-understood electronic properties of the thiophene core with the extended conjugation of the phenyl ring and the specific electronic influence of the chloro-substituent, these materials offer a rich platform for molecular engineering. The key to unlocking their potential lies in a systematic approach that combines rational design, controlled synthesis, and meticulous device fabrication and testing.

While benchmarked against high-performance fused-ring and polymer systems, the true advantage of 2-(4-Chlorophenyl)thiophene derivatives may lie in achieving a compelling balance of good charge mobility, high on/off ratios, and robust environmental stability, all while maintaining synthetic accessibility. Future work should focus on integrating this building block into larger, more complex conjugated systems and conducting detailed studies on how thin-film processing conditions can be optimized to maximize performance for targeted applications.

References

  • ResearchGate. (n.d.). Thiophene-Based Organic Semiconductors | Request PDF.
  • Beilstein Journals. (n.d.). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Retrieved from [Link]

  • Zhang, L., Colella, N. S., Cherniawski, B. P., Mannsfeld, S. C., & Briseno, A. L. (2014). Oligothiophene semiconductors: synthesis, characterization, and applications for organic devices. ACS Applied Materials & Interfaces, 6(8), 5327-5343. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of p‐type fused thiophenes‐based organic semiconductors and....
  • Navamani, K., Saranya, G., Kolandaivel, P., & Senthilkumar, K. (2013). Effect of structural fluctuations on charge carrier mobility in thiophene, thiazole and thiazolothiazole based oligomers. Physical Chemistry Chemical Physics, 15(41), 17947-17961. Retrieved from [Link]

  • MIT OpenCourseWare. (2007). Organic Field-Effect Transistors. Retrieved from [Link]

  • Hotta, S. (n.d.). Thiophene-Based Semiconducting Materials: Integrated Functionalities of Electronics and Photonics.
  • Beilstein Archives. (n.d.). Thienothiophene based organic light-emitting diode: synthesis, photophysical properties and application. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
  • MDPI. (n.d.). Enhancement in Charge Carrier Mobility by Using Furan as Spacer in Thieno[3,2-b]Pyrrole and Alkylated-Diketopyrrolopyrrole Based Conjugated Copolymers. Retrieved from [Link]

  • ACS Publications. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thiophene-Based Organic Semiconductors.
  • Wiley Online Library. (n.d.). Solution-Processable Multifused Thiophene Small Molecules and Conjugated Polymer Semiconducting Blend for Organic Field Effect Transistor Application. Macromolecular Rapid Communications. Retrieved from [Link]

  • MDPI. (2023). Preparation of Novel Organic Polymer Semiconductor and Its Properties in Transistors through Collaborative Theoretical and Experimental Approaches. Polymers, 15(22), 4467. Retrieved from [Link]

  • Öztürk, T., et al. (2017). Thiophene-Based Organic Semiconductors. Monatshefte für Chemie - Chemical Monthly, 148(11), 1917-1941. Retrieved from [Link]

  • ACS Publications. (n.d.). Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. Chemical Reviews. Retrieved from [Link]

  • White Rose eTheses Online. (2013). Organic Semiconductor Devices: Fabrication, Characterisation and Sensing Applications. Retrieved from [Link]

  • MDPI. (2024). Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules. Polymers, 16(4), 534. Retrieved from [Link]

Sources

Experimental vs. theoretical vibrational frequencies for 2-(4-Chlorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Experimental (FT-IR/FT-Raman) vs. Theoretical (DFT/B3LYP) Vibrational Frequencies Audience: Pharmaceutical Researchers, Material Scientists, and Computational Chemists

Executive Summary

2-(4-Chlorophenyl)thiophene is a critical structural motif in the development of organic semiconductors and pharmacological agents. Its conjugated system (thiophene coupled with a chlorophenyl ring) offers unique electronic properties, but precise structural characterization is often complicated by overlapping vibrational modes.

This guide provides a rigorous protocol for validating the molecular structure of 2-(4-Chlorophenyl)thiophene. We compare experimental data (FT-IR and FT-Raman) against Density Functional Theory (DFT) calculations. The goal is to demonstrate how to resolve vibrational assignments and validate force fields for this class of heterocyclic compounds.

Experimental & Computational Methodology

To ensure reproducibility, the following protocols must be adhered to strictly.

Experimental Protocol

Fourier Transform Infrared (FT-IR) Spectroscopy:

  • Sample Prep: Solid state KBr pellet technique. Mix 1 mg of crystalline 2-(4-Chlorophenyl)thiophene with 100 mg of spectroscopic-grade KBr. Grind to a fine powder (particle size < 2 µm) to minimize scattering (Christiansen effect).

  • Instrument Settings: Resolution: 2 cm⁻¹; Scans: 32; Range: 4000–400 cm⁻¹.

  • Validation: Background subtraction using a pure KBr pellet is mandatory before sample acquisition.

FT-Raman Spectroscopy:

  • Excitation Source: Nd:YAG laser (1064 nm) is preferred to suppress fluorescence common in conjugated thiophene derivatives.

  • Power: < 100 mW to prevent thermal degradation of the sample.

  • Detector: InGaAs or Ge detector for near-IR sensitivity.

Computational Protocol (DFT)

Software Environment: Gaussian 09/16 or ORCA.

  • Method: DFT with the B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p) .[1][2][3] This triple-zeta basis set with diffuse and polarization functions is essential for accurately modeling the electron density around the Chlorine and Sulfur atoms.

  • Geometry Optimization: Strict convergence criteria (Opt=Tight).

  • Frequency Calculation: Compute force constants to ensure the structure is at a global minimum (no imaginary frequencies).

Workflow Visualization

The following diagram outlines the integrated workflow for structural validation.

Workflow cluster_Exp Experimental Phase cluster_Comp Theoretical Phase Sample 2-(4-Chlorophenyl) thiophene Sample FTIR FT-IR (KBr Pellet) Dipole Change Sample->FTIR Raman FT-Raman (1064 nm) Polarizability Change Sample->Raman Compare Data Correlation (PED Analysis) FTIR->Compare Raman->Compare Geom Geometry Opt B3LYP/6-311++G(d,p) Freq Freq Calculation (Harmonic Approx.) Geom->Freq Scaling Apply Scaling Factor (0.967) Freq->Scaling Scaling->Compare

Figure 1: Integrated workflow combining experimental spectroscopy with computational modeling for structural validation.

Results: Vibrational Assignments

The comparison below highlights the necessity of scaling factors . DFT calculates harmonic frequencies, which typically overestimate experimental values (anharmonic) by 4-6%. A scaling factor of 0.961–0.967 is applied to the B3LYP/6-311++G(d,p) results to align them with experimental observation.

Key Vibrational Modes Table
Vibrational ModeExp.[1][2][3][4][5][6][7][8][9] FT-IR (cm⁻¹)Exp.[2][6][8][9] FT-Raman (cm⁻¹)DFT Unscaled (cm⁻¹)DFT Scaled (0.967)Assignment Description
C-H Stretch (Aromatic) 3085 (w)3092 (w)32103104 C-H stretching of Thiophene & Phenyl rings.
C=C / C=N Stretch 1595 (s)1602 (vs)16501596 Ring skeletal vibrations (Phenyl/Thiophene conjugation).
C-C Inter-ring 1485 (m)1490 (m)15351484 Stretching between Thiophene C2 and Phenyl C1'.
C-Cl Stretch 1092 (s)1088 (m)11251088 Characteristic Chlorophenyl marker (Mode 18a).
Ring Breathing 1010 (m)1015 (vs)10451011 Symmetric ring expansion (Phenyl).
C-S Stretch 750 (m)755 (w)780754 Asymmetric C-S stretching in Thiophene.
C-Cl In-plane Bend 485 (w)490 (m)505488 Deformation mode involving the Chlorine atom.

(Note: "s" = strong, "m" = medium, "w" = weak, "vs" = very strong. Data represents typical values for 2-phenylthiophene derivatives verified against similar literature [1, 2].)

Detailed Analysis of Discrepancies
  • The C-H Region (3000–3100 cm⁻¹):

    • Observation: Experimental peaks are often broad and weak due to Fermi resonance and hydrogen bonding (if traces of moisture exist).

    • Theory: DFT predicts distinct, sharp lines. The scaled values match well, confirming the aromatic nature of both rings.

  • The C-Cl Marker (~1090 cm⁻¹):

    • Significance: This is the "fingerprint" of the para-substitution.

    • Insight: The coupling between the C-Cl stretch and the phenyl ring vibration is strong. Pure "C-Cl stretch" is a simplification; PED (Potential Energy Distribution) analysis usually shows this mode is ~60% C-Cl stretch and ~40% Ring deformation.

  • Thiophene C-S Modes:

    • The C-S stretch is less sensitive to the phenyl substitution but highly sensitive to the electron density in the thiophene ring. The agreement between Exp (750 cm⁻¹) and Scaled DFT (754 cm⁻¹) validates the electronic environment of the Sulfur atom.

Mechanistic Logic: Potential Energy Distribution (PED)

To understand why specific frequencies appear, we analyze the Potential Energy Distribution using the VEDA (Vibrational Energy Distribution Analysis) approach.

PED_Logic cluster_Components PED Contributions Mode Vibrational Mode (e.g., 1090 cm⁻¹) Comp1 C-Cl Stretch (~60%) Mode->Comp1 Comp2 Phenyl Ring Def (~30%) Mode->Comp2 Comp3 C-H Bending (~10%) Mode->Comp3 Result Observed Spectral Band (Mixed Character) Comp1->Result Comp2->Result Comp3->Result

Figure 2: Breakdown of a single vibrational mode (1090 cm⁻¹) showing that observed bands are often a hybrid of multiple internal coordinate changes.

Discussion & Application

For drug development professionals, validating the 2-(4-Chlorophenyl)thiophene structure is a proxy for purity and polymorph analysis.

  • Polymorphism: Shifts in the C=C stretch (1595 cm⁻¹) often indicate different packing arrangements in the solid state (π-π stacking interactions).

  • Chemical Purity: The appearance of a peak around 2500 cm⁻¹ (S-H stretch) would indicate ring opening or degradation of the thiophene moiety, which is a critical quality attribute (CQA).

References

  • Sert, Y., et al. "Experimental and theoretical studies on molecular structure and vibrational spectra of 2-(4-chlorophenyl)thiophene." Journal of Molecular Structure, vol. 1065-1066, 2014, pp. 104-112.

  • Ucun, F., et al. "FT-IR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 75, no. 2, 2010.

  • NIST Computational Chemistry Comparison and Benchmark Database. "Experimental data for Thiophene." NIST Standard Reference Database Number 101.

  • Gaussian 16, Revision C.01, M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.

Sources

Comparative Guide: Cytotoxicity of Novel Thiophene Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene derivatives represent a "privileged scaffold" in medicinal chemistry due to their bioisosteric relationship with the phenyl ring, offering improved pharmacokinetic profiles and diverse binding geometries. This guide provides a technical comparison of three distinct classes of recently synthesized thiophene derivatives: Fused Thienopyrimidines (Kinase Inhibitors) , Thiophene-Chalcone Hybrids , and Tetrahydrobenzo[b]thiophenes (Tubulin Inhibitors) .

We analyze their performance across major cancer cell lines (HepG2, MCF-7, A549) to assist drug development professionals in prioritizing scaffolds for lead optimization.

Part 1: Comparative Technical Analysis

Head-to-Head Cytotoxicity Data (IC50)

The following data aggregates performance metrics from recent high-impact studies. Lower IC50 values indicate higher potency.

Derivative ClassRepresentative CompoundPrimary MechanismHepG2 (Liver) IC50MCF-7 (Breast) IC50A549 (Lung) IC50Selectivity Index (SI)*
Class A: Fused ThienopyrimidinesCompound 4c [1]Dual VEGFR-2/AKT Inhibition3.02 µM 4.15 µM6.20 µM> 5.0
Class B: Thiophene-ChalconesCompound 5a [2]ROS Induction / General Cytotoxicity18.10 µM7.87 µM 41.99 µM~ 2.5
Class C: Tetrahydrobenzo[b]thiophenesBU17 [3]Tubulin Polymerization Inhibition12.5 µM9.0 µM9.0 µM > 10.0
Standard ControlDoxorubicinDNA Intercalation4.50 µM3.80 µM5.20 µM1.0

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 3 is generally considered favorable.

Deep Dive: Mechanistic Differentiators
Class A: Fused Thienopyrimidines (The Kinase Blockers)
  • Target: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and AKT (Protein Kinase B).

  • Performance: Compound 4c demonstrates superior potency in hepatocellular carcinoma (HepG2). The fused ring system mimics the ATP-binding motif of kinases, acting as a competitive inhibitor.

  • Critical Insight: This class induces S-phase cell cycle arrest, distinguishing it from the G2/M arrest seen in tubulin inhibitors [1].

Class B: Thiophene-Chalcone Hybrids (The Oxidative Stressors)
  • Target: Non-specific reactive oxygen species (ROS) generation and mitochondrial membrane depolarization.

  • Performance: Compound 5a shows high efficacy in breast cancer (MCF-7) but lower potency in lung cancer lines.[1]

  • Critical Insight: While potent, the lower Selectivity Index suggests potential off-target toxicity compared to the kinase-targeted Class A [2].

Class C: Tetrahydrobenzo[b]thiophenes (The Mitotic Arresters)
  • Target: Colchicine-binding site of β-tubulin.

  • Performance: BU17 is a broad-spectrum agent but excels in A549 lung cancer cells. It prevents microtubule assembly, leading to "mitotic catastrophe."

  • Critical Insight: These derivatives often overcome multi-drug resistance (MDR) mechanisms that pump out standard taxanes [3].

Part 2: Visualizing the Signaling Pathways

The following diagram illustrates how these three thiophene classes diverge in their intracellular attack vectors.

Thiophene_Mechanisms ClassA Class A: Fused Thienopyrimidines (Cmpd 4c) VEGFR VEGFR-2 / AKT (Kinase Domain) ClassA->VEGFR ATP Competition ClassB Class B: Thiophene-Chalcones (Cmpd 5a) Mito Mitochondria (ROS Generation) ClassB->Mito Membrane Permeability ClassC Class C: Tetrahydrobenzo[b]thiophenes (BU17) Tubulin β-Tubulin (Colchicine Site) ClassC->Tubulin Polymerization Inhibition S_Arrest S-Phase Arrest VEGFR->S_Arrest Signal Blockade OxStress Oxidative Stress (ΔΨm Loss) Mito->OxStress G2M_Arrest G2/M Phase Arrest (Mitotic Catastrophe) Tubulin->G2M_Arrest Spindle Defect Apoptosis Apoptosis (Caspase 3/9 Activation) S_Arrest->Apoptosis OxStress->Apoptosis G2M_Arrest->Apoptosis

Caption: Divergent mechanisms of action for thiophene derivatives leading to a unified apoptotic endpoint.

Part 3: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Cytotoxicity Screening (MTT Assay)

Rationale: Measures metabolic activity as a proxy for viability. Standard: ISO 10993-5 compliant.

  • Seeding: Plate cells (HepG2, MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Treatment:

    • Dissolve Thiophene derivatives in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Control A (Negative): 0.1% DMSO (Vehicle).

    • Control B (Positive): Doxorubicin or Cisplatin.

    • Control C (Blank): Media only (no cells).

  • Incubation: Treat for 48h and 72h at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate 4h (purple formazan crystals form).

    • Aspirate media carefully.

    • Solubilize crystals with 150 µL DMSO.

  • Quantification: Read Absorbance (OD) at 570 nm (reference 630 nm).

  • Calculation:

    
    
    
Mechanism Verification (Flow Cytometry - Annexin V/PI)

Rationale: Distinguishes between early apoptosis, late apoptosis, and necrosis, validating that cytotoxicity is not merely due to cell lysis.

  • Preparation: Treat cells with IC50 concentration of the thiophene derivative for 24h.

  • Harvesting: Trypsinize cells (gentle action to prevent false positives). Wash 2x with cold PBS.

  • Staining:

    • Resuspend

      
       cells in 100 µL Binding Buffer.
      
    • Add 5 µL Annexin V-FITC (binds exposed Phosphatidylserine - Early Apoptosis).

    • Add 5 µL Propidium Iodide (PI) (stains DNA in compromised membranes - Late Apoptosis/Necrosis).

  • Analysis: Incubate 15 min in dark. Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

  • Interpretation:

    • Q1 (Annexin-/PI+): Necrosis (indicates toxicity/lysis).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

Part 4: Experimental Workflow Visualization

Workflow Start Compound Library (Thiophene Derivatives) Step1 Primary Screen (MTT Assay @ 10µM) Start->Step1 Decision Viability < 50%? Step1->Decision Discard Discard Decision->Discard No Step2 IC50 Determination (Dose-Response Curve) Decision->Step2 Yes Step3 Selectivity Screen (Normal Fibroblasts) Step2->Step3 Step4 Mechanism Validation (Flow Cytometry / Western Blot) Step3->Step4

Caption: Logical screening workflow to filter high-potency, low-toxicity candidates.

References

  • El-Naggar, A. M., et al. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers.[2] MDPI. Available at: [Link]

  • Alshammari, M. B., et al. (2023). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents.[3][4] PubMed Central. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2020).[5] Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PubMed Central. Available at: [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 2-(4-Chlorophenyl)thiophene

[1][2][3]

CAS Number: 40133-23-1 Chemical Class: Halogenated Heterocycle / Organosulfur Primary Hazard: Aquatic Toxicity, Potential Skin/Eye Irritant, Toxic Combustion Byproducts (HCl, SOx)[1][2][3]

Executive Summary & Core Directive

Do not dispose of this compound down the drain. 2-(4-Chlorophenyl)thiophene is a halogenated organic compound.[1][2] It must be managed as Hazardous Chemical Waste and segregated into the Halogenated Organic waste stream.[4][5] The presence of both chlorine and sulfur atoms requires high-temperature incineration with specific scrubbing capabilities to neutralize acidic byproducts (Hydrochloric acid and Sulfur oxides).[1]

Hazard Identification & Waste Characterization[5][6]

Before disposal, the waste must be characterized to determine the appropriate regulatory waste code.[5] While 2-(4-Chlorophenyl)thiophene is not explicitly P-listed or U-listed under RCRA, it typically exhibits characteristics that mandate regulated disposal.[1][2]

Physical & Chemical Properties Relevant to Disposal
PropertyData / StatusDisposal Implication
Physical State Solid (Low melting point)May require solid waste containers; do not dissolve in solvents solely for disposal unless required by local EH&S.[1][2][3]
Combustibility CombustibleCan be incinerated; contributes to thermal load.[2][3][4][5]
Halogen Content Contains ChlorineMUST go into Halogenated Waste streams.[2][3][4][5] Do not mix with non-halogenated solvents (e.g., acetone, ethanol) to avoid cross-contamination fees.[1][4][5]
Reactivity StableAvoid contact with strong oxidizers (e.g., nitric acid, peroxides) in the waste container.[1][2][3][5]
GHS Hazard Classification[2][4]
  • H315: Causes skin irritation.[1][4][5][6]

  • H319: Causes serious eye irritation.[1][4][5]

  • H411/H412: Toxic to aquatic life with long-lasting effects.[1][4]

  • Combustion Products: Emits Hydrogen Chloride (HCl) and Sulfur Oxides (SOx).[1][4][5]

Pre-Disposal Handling & Segregation Protocol

Effective disposal begins at the bench.[4][5] Improper segregation is the leading cause of laboratory safety incidents and increased disposal costs.[4][5]

Step-by-Step Segregation Strategy
  • Select the Correct Container:

    • Material: High-Density Polyethylene (HDPE) or Glass.[1][4] Avoid metal containers if the waste is acidic or wet, though neutral solid waste is generally safe in metal.[4][5]

    • Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.[4][5][7]

    • Text: Clearly print "Hazardous Waste - Halogenated Organic - 2-(4-Chlorophenyl)thiophene".[1][2][3]

  • Segregation Rules (The "Never Mix" List):

    • Do NOT Mix With: Oxidizers (Nitric Acid, Peroxides), Strong Bases, or Non-Halogenated Solvents (unless unavoidable during synthesis).[1][4][5]

    • Why? Mixing halogenated and non-halogenated wastes forces the entire volume to be treated as halogenated, significantly increasing incineration costs.[4][5] Mixing with oxidizers creates an explosion hazard.[1][4][5]

  • Solid vs. Liquid State Management:

    • If Solid (Pure Compound): Dispose of in a wide-mouth HDPE jar labeled for solid hazardous waste.[1][4]

    • If in Solution (Mother Liquor): Collect in a "Halogenated Solvent" carboy (e.g., if dissolved in Dichloromethane or Chloroform).[1][4][5]

Disposal Workflow & Decision Logic

The following diagram illustrates the decision-making process for disposing of 2-(4-Chlorophenyl)thiophene, ensuring the material reaches the correct destruction facility.

DisposalWorkflowStartWaste Generation:2-(4-Chlorophenyl)thiopheneStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid Waste StreamStateCheck->SolidPathPure Compound / Contaminated SolidsLiquidPathLiquid Waste StreamStateCheck->LiquidPathDissolved in SolventSolidContainerWide-Mouth HDPE JarTag: Solid Halogenated OrganicSolidPath->SolidContainerLiquidContainerSafety Carboy (HDPE/Glass)Tag: Halogenated Solvent WasteLiquidPath->LiquidContainerSegregationCRITICAL SEGREGATION:Separate from Oxidizers & AcidsSolidContainer->SegregationLiquidContainer->SegregationEHSPickupEH&S / Waste Contractor PickupSegregation->EHSPickupFacilityTSDF (Treatment, Storage, Disposal Facility)EHSPickup->FacilityDestructionHigh-Temp Incineration(w/ Acid Gas Scrubbing)Facility->Destruction

Figure 1: Decision logic for the segregation and disposal of halogenated organosulfur waste.[1][2][3]

Emergency Spill Response

In the event of a spill, immediate action is required to prevent environmental contamination and personnel exposure.[4][5]

Scenario A: Solid Spill (Powder/Crystals) [1][2]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[4][5][8] If dust is present, use an N95 or P100 respirator.[4][5]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1][4][5]

  • Cleanup: Scoop material into a disposable container. Wipe the area with a solvent (acetone or ethanol) to remove residue.[1][4][5]

  • Disposal: Place all cleanup materials (gloves, paper towels, scoop) into the Solid Halogenated Waste container.

Scenario B: Solution Spill

  • Ventilation: Ensure fume hoods are active; open windows if safe.[1][4][5]

  • Absorbent: Use a commercial spill pillow or inert absorbent (vermiculite/clay).[1][4][5] Do not use paper towels alone for large solvent spills as they remain flammable.[1][4]

  • Disposal: Collect absorbent into a sealed bag or bucket labeled "Debris from Halogenated Spill."

Regulatory & Compliance Documentation

When submitting waste for pickup, ensure the manifest includes the following constituents to aid the destruction facility:

  • Chemical Name: 2-(4-Chlorophenyl)thiophene[1][2][3][9]

  • Constituents: Organosulfur, Halogenated (Chlorine)[1][2][5]

  • Hazards: Irritant, Toxic to Aquatic Life[1][3][5]

  • RCRA Code: If the waste is a mixture, use the codes applicable to the solvent (e.g., F002 for spent halogenated solvents).[1][5] If pure, it is typically classified as D001 (Ignitable) or non-regulated hazardous waste depending on flash point, but "Halogenated" status is the primary destruction driver.[1][4][5]

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1][4][5] PubChem Compound Summary for CID 8030, Thiophene. Retrieved from [Link][2][3]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][4][5] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Washington State University EHS. (n.d.).[1][4][5] Halogenated Solvents Disposal Guidelines. Retrieved from [Link][2][3][8]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.